CRT0066101 dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O.2ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);2*1H/t14-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYCRYGNFKDPRH-FMOMHUKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of CRT0066101 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 dihydrochloride is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of CRT0066101, detailing its molecular targets, downstream signaling effects, and the experimental methodologies used to elucidate its function. The information presented is intended to support further research and drug development efforts centered on this compound and its therapeutic potential, particularly in oncology.
Core Mechanism of Action: Inhibition of the PKD Family
CRT0066101 exerts its biological effects through the direct inhibition of all three isoforms of Protein Kinase D: PKD1, PKD2, and PKD3.[1] It is a pan-PKD inhibitor, demonstrating high potency against each isoform with IC50 values in the low nanomolar range.[1][2][3][4][5] This specificity allows for the targeted disruption of PKD-mediated signaling pathways. The inhibition of PKD activity by CRT0066101 has been shown to block the phosphorylation of downstream PKD substrates, leading to a cascade of cellular effects that include the modulation of cell proliferation, survival, and apoptosis.[6][7]
Quantitative Data: Inhibitory Activity of CRT0066101
The inhibitory potency of CRT0066101 against the PKD isoforms has been quantified in multiple studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target | IC50 (nM) | Reference(s) |
| PKD1 | 1 | [1][2][3][4][5][8] |
| PKD2 | 2.5 | [1][2][3][4][5][8] |
| PKD3 | 2 | [1][2][3][4][8] |
Additionally, CRT0066101 has demonstrated cellular anti-proliferative effects in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Panc-1 | Pancreatic Cancer | 1 | [8] |
| T24T | Bladder Cancer | 0.3333 | [9] |
| T24 | Bladder Cancer | 0.4782 | [9] |
| UMUC1 | Bladder Cancer | 0.4796 | [9] |
| TCCSUP | Bladder Cancer | 1.4300 | [9] |
Downstream Signaling Pathways Modulated by CRT0066101
The inhibition of PKD by CRT0066101 impacts several critical signaling pathways implicated in cancer progression. By blocking PKD, CRT0066101 effectively attenuates the signals that promote cell growth, survival, and proliferation.
The PKD Signaling Cascade
PKD is a key downstream effector of protein kinase C (PKC) and is activated by various stimuli, including G-protein coupled receptors (GPCRs) and growth factors. Upon activation, PKD translocates to different cellular compartments to phosphorylate a wide range of substrates, thereby regulating diverse cellular processes.
Impact on NF-κB Signaling
One of the most well-documented downstream effects of PKD inhibition by CRT0066101 is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] PKD can directly phosphorylate IκB kinase (IKK), leading to the activation of NF-κB. By inhibiting PKD, CRT0066101 prevents IKK activation, thereby blocking the nuclear translocation of NF-κB and the transcription of its target genes, which are involved in cell survival and proliferation.[4]
Effects on Cell Cycle and Apoptosis
CRT0066101 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[4][6][7] In bladder cancer cells, CRT0066101 treatment leads to G2/M phase arrest.[9][10] This is accompanied by the downregulation of key cell cycle proteins such as cyclin B1 and CDK1, and the upregulation of cell cycle inhibitors like p27Kip1.[9][10] Furthermore, CRT0066101 promotes apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP cleavage.[9]
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of CRT0066101.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the phosphorylation status and expression levels of proteins in signaling pathways.
-
Cell Lysis: Treat cells with CRT0066101 as required. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-PKD, total PKD, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with CRT0066101 or a vehicle control for the specified duration.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations, and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound is a potent and specific inhibitor of the PKD family of kinases. Its mechanism of action involves the direct inhibition of PKD1, PKD2, and PKD3, leading to the disruption of key downstream signaling pathways, most notably the NF-κB pathway. This results in decreased cell proliferation and survival, and the induction of cell cycle arrest and apoptosis in cancer cells. The detailed understanding of its mechanism of action, supported by the experimental protocols outlined in this guide, provides a solid foundation for the continued investigation of CRT0066101 as a potential therapeutic agent in oncology and other diseases where PKD signaling is dysregulated.
References
- 1. Molecular Pathways and Therapies in Autosomal-Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Precision Target of CRT0066101: A Technical Guide to a Pan-PKD Inhibitor
For Immediate Release
Suzhou, China – In the landscape of targeted cancer therapeutics, the small molecule inhibitor CRT0066101 has emerged as a potent and selective agent against the Protein Kinase D (PKD) family of serine/threonine kinases. This technical guide provides an in-depth overview of the molecular target of CRT0066101, its mechanism of action, and the experimental validation of its effects, tailored for researchers, scientists, and drug development professionals.
Core Target and Potency
CRT0066101 is a pan-inhibitor of the PKD family, demonstrating high potency against all three isoforms: PKD1, PKD2, and PKD3.[1][2] In vitro kinase assays have established its inhibitory concentrations in the low nanomolar range, underscoring its efficacy as a specific PKD inhibitor.[1][2] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
| Target | IC50 (nM) |
| PKD1 | 1 |
| PKD2 | 2.5 |
| PKD3 | 2 |
| Table 1: Inhibitory potency of CRT0066101 against PKD isoforms.[1][2] |
Mechanism of Action and Downstream Signaling
CRT0066101 exerts its anti-tumor effects by blocking the catalytic activity of PKD isoforms. This inhibition disrupts key downstream signaling pathways implicated in cancer cell proliferation, survival, and migration. A primary pathway affected is the NF-κB signaling cascade.[3] By inhibiting PKD, CRT0066101 prevents the activation of NF-κB, a transcription factor that upregulates the expression of numerous pro-survival and proliferative genes.[3]
Furthermore, the inhibition of PKD by CRT0066101 has been shown to modulate other critical signaling networks, including the MAPK and AKT pathways, and to impact the phosphorylation of key cancer-driving factors such as MYC, YAP, and CDC2.[3] This broad-spectrum inhibition of oncogenic signaling contributes to the compound's robust anti-cancer activity across various cancer types, including pancreatic, colorectal, and triple-negative breast cancer.[1][3]
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of CRT0066101.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CRT0066101 against PKD isoforms.
Methodology:
-
Recombinant human PKD1, PKD2, and PKD3 enzymes are used.
-
A kinase assay is performed in a buffer containing ATP and a specific peptide substrate for PKD.
-
CRT0066101 is added in a range of concentrations.
-
The phosphorylation of the substrate is measured, typically using a fluorescence-based method.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of CRT0066101.[3]
Cell Proliferation Assays (MTT and BrdU)
Objective: To assess the effect of CRT0066101 on the proliferation of cancer cell lines.
Methodology (MTT Assay):
-
Cancer cells (e.g., Panc-1, T24, UMUC1) are seeded in 96-well plates.[4][5]
-
After cell attachment, the medium is replaced with fresh medium containing various concentrations of CRT0066101 or vehicle control (DMSO).[5]
-
Cells are incubated for a specified period (e.g., 4 days).[5]
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[5]
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[5]
-
The absorbance is measured at 570 nm, which is proportional to the number of viable cells.[5]
-
IC50 values are calculated from the dose-response curves.[5]
Methodology (BrdU Assay):
-
Cells are treated with CRT0066101 as in the MTT assay.
-
BrdU (bromodeoxyuridine), a synthetic nucleoside analog of thymidine, is added to the cell culture medium.
-
During DNA synthesis, BrdU is incorporated into the newly synthesized DNA of proliferating cells.
-
Cells are fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A colorimetric substrate is added, and the absorbance is measured to quantify cell proliferation.[3][6]
Apoptosis Assays (Cleaved Caspase-3 and Annexin V)
Objective: To determine if CRT0066101 induces apoptosis in cancer cells.
Methodology (Cleaved Caspase-3 Western Blot):
-
Cancer cells are treated with CRT0066101 or vehicle control.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for cleaved caspase-3.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved caspase-3 band indicates apoptosis induction.[3]
Methodology (Annexin V/Propidium Iodide Flow Cytometry):
-
Cells are treated with CRT0066101.
-
Both floating and adherent cells are collected and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7][8]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of CRT0066101 in a living organism.
Methodology:
-
Immunocompromised mice (e.g., athymic nude mice) are subcutaneously or orthotopically injected with human cancer cells (e.g., Panc-1).[3][6]
-
Once tumors are established and reach a certain volume, mice are randomized into treatment and control groups.[3]
-
The treatment group receives CRT0066101 orally at a predetermined dose (e.g., 80 mg/kg/day), while the control group receives a vehicle.[3][6]
-
Tumor growth is monitored regularly by measuring tumor volume with calipers or through bioluminescence imaging for orthotopic models.[3]
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting for target engagement, immunohistochemistry for proliferation and apoptosis markers).[3]
Conclusion
CRT0066101 is a highly potent and selective pan-PKD inhibitor that has demonstrated significant anti-cancer activity in a range of preclinical models. Its well-defined mechanism of action, centered on the inhibition of PKD-mediated oncogenic signaling, makes it a compelling candidate for further clinical development. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of CRT0066101 and other PKD-targeted therapies.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
CRT0066101: A Pan-PKD Inhibitor for Cancer Therapy - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase D (PKD) is a family of serine/threonine kinases that have emerged as critical regulators of various cellular processes frequently dysregulated in cancer, including proliferation, survival, migration, and angiogenesis. CRT0066101 is a potent and selective, orally bioavailable pan-PKD inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical cancer models. This technical guide provides an in-depth overview of CRT0066101, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development exploring the therapeutic potential of PKD inhibition.
Introduction to CRT0066101
CRT0066101, with the chemical name 2-[4-[[(2R)-2-aminobutyl]amino]-2-pyrimidinyl]-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride, is a small molecule inhibitor that targets all three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3).[1][2] By inhibiting PKD, CRT0066101 disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival.[2][3] Preclinical studies have shown its efficacy in various cancer types, including pancreatic, breast, colorectal, and bladder cancer, making it a promising candidate for further clinical development.[1][2][3]
Mechanism of Action
The Protein Kinase D (PKD) family is activated downstream of G-protein coupled receptors (GPCRs) and other cell surface receptors that stimulate phospholipase C (PLC). PLC activation leads to the generation of diacylglycerol (DAG), which recruits both Protein Kinase C (PKC) and PKD to the cell membrane. Activated PKC then phosphorylates and activates PKD.[4] Once activated, PKD phosphorylates a multitude of downstream substrates, thereby regulating a wide array of cellular functions that contribute to tumorigenesis.
CRT0066101 acts as a potent pan-PKD inhibitor, effectively blocking the catalytic activity of all three PKD isoforms.[3] This inhibition leads to the downstream suppression of several key oncogenic signaling pathways, including those mediated by AKT, ERK (MAPK), NF-κB, and MYC.[2] The collective impact of this pathway inhibition is a reduction in cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[1][2]
Quantitative Data
In Vitro Kinase Inhibitory Activity
CRT0066101 exhibits high potency against all three PKD isoforms in biochemical assays.
| Target | IC50 (nM) | Reference |
| PKD1 | 1 | [3] |
| PKD2 | 2.5 | [3] |
| PKD3 | 2 | [3] |
Anti-proliferative Activity in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of CRT0066101 has been determined in various cancer cell lines, demonstrating its broad anti-cancer potential.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Panc-1 | Pancreatic Cancer | 1 | [5] |
| T24T | Bladder Cancer | 0.3333 | [1] |
| T24 | Bladder Cancer | 0.4782 | [1] |
| UMUC1 | Bladder Cancer | 0.4796 | [1] |
| TCCSUP | Bladder Cancer | 1.4300 | [1] |
| MCF-7-ADR | Doxorubicin-Resistant Breast Cancer | Dose-dependent decrease in viability (0.1-5 µM) | [6] |
Signaling Pathways and Experimental Workflows
PKD Activation and Downstream Signaling
The following diagram illustrates the canonical activation pathway of PKD and its key downstream effectors implicated in cancer.
Caption: PKD Activation and Downstream Signaling Pathway.
Experimental Workflow for Evaluating CRT0066101 Efficacy
This diagram outlines a typical experimental workflow to assess the anti-cancer effects of CRT0066101.
Caption: Experimental Workflow for CRT0066101 Evaluation.
Detailed Experimental Protocols
In Vitro PKD Kinase Assay
This protocol is for determining the IC50 of CRT0066101 against PKD isoforms.
-
Reagents and Materials:
-
Recombinant human PKD1, PKD2, or PKD3 enzyme.
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl2, 0.1 mM CaCl2).
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate).
-
ATP (10 µM).
-
CRT0066101 (serial dilutions).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well white opaque plates.
-
-
Procedure:
-
Prepare serial dilutions of CRT0066101 in kinase buffer.
-
In a 384-well plate, add the PKD enzyme, substrate, and CRT0066101 dilution (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of CRT0066101 and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of Phosphorylated Proteins
This protocol describes the detection of phosphorylated AKT (p-AKT) and ERK (p-ERK) in cancer cells treated with CRT0066101.
-
Reagents and Materials:
-
Cancer cell lines (e.g., Panc-1, MDA-MB-231).
-
Cell culture medium and supplements.
-
CRT0066101.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (5% BSA or non-fat dry milk in TBST).
-
Primary antibodies (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-p-ERK1/2 (Thr202/Tyr204), and corresponding total protein antibodies; typically diluted 1:1000 in blocking buffer).
-
HRP-conjugated anti-rabbit IgG secondary antibody (typically diluted 1:2000 in blocking buffer).
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of CRT0066101 for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-50 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with CRT0066101 using propidium iodide (PI) staining.
-
Reagents and Materials:
-
Procedure:
-
Treat cells with CRT0066101 for the desired duration.
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of CRT0066101 in a subcutaneous xenograft mouse model.
-
Reagents and Materials:
-
Immunodeficient mice (e.g., athymic nu/nu or NOD-SCID).
-
Cancer cell line (e.g., Panc-1).
-
Sterile PBS or serum-free medium.
-
Matrigel (optional).
-
CRT0066101 formulated for oral gavage (e.g., in 5% dextrose).[3]
-
Calipers for tumor measurement.
-
-
Procedure:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of approximately 5 x 10^6 cells per 100 µL.[9][10]
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Administer CRT0066101 (e.g., 80 mg/kg/day) or the vehicle control orally once daily.[3][11]
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (Length x Width²)/2).
-
Monitor the body weight and general health of the mice throughout the study to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Conclusion
CRT0066101 is a valuable research tool and a promising therapeutic candidate for the treatment of various cancers. Its potent and selective inhibition of the PKD family of kinases leads to the disruption of multiple oncogenic signaling pathways, resulting in reduced tumor growth and survival. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the anti-cancer properties of CRT0066101 and the broader role of PKD signaling in oncology. Further investigation into its clinical efficacy and safety profile is warranted.
References
- 1. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 3. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. benchchem.com [benchchem.com]
- 11. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
CRT0066101: A Dual Inhibitor of Protein Kinase D and PIM2 for Cancer Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of CRT0066101, a small molecule inhibitor primarily targeting the Protein Kinase D (PKD) family, with secondary activity against PIM2 kinase. The document details its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and established experimental protocols for its evaluation.
Introduction
CRT0066101, chemically identified as (R)-2-(4-((2-aminobutyl)amino)pyrimidin-2-yl)-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride, is a potent, selective, and orally bioavailable kinase inhibitor.[1][2] While initially developed and characterized as a pan-PKD inhibitor with nanomolar efficacy, subsequent analysis has revealed it also inhibits PIM2 kinase, albeit at higher concentrations.[1][3][4] Its ability to block tumor growth has been demonstrated in several preclinical cancer models, including pancreatic, colorectal, and bladder cancer.[1][5][6] This dual inhibitory action presents a multifaceted approach to cancer therapy by targeting distinct but convergent signaling pathways involved in cell proliferation, survival, and apoptosis.
Chemical Properties
The chemical structure of CRT0066101 forms the basis of its inhibitory activity.
-
Chemical Name: (R)-2-(4-((2-aminobutyl)amino)pyrimidin-2-yl)-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride[2]
-
Molecular Formula: C₁₈H₂₄Cl₂N₆O[2]
-
Molecular Weight: 411.3 Da[2]
Mechanism of Action
CRT0066101 functions as an ATP-competitive inhibitor, targeting the catalytic domains of both PKD and PIM2 kinases. Its significantly higher potency against the PKD family suggests that the majority of its observed cellular and in vivo effects are mediated through PKD inhibition.
Protein Kinase D (PKD) Inhibition
CRT0066101 is a highly potent inhibitor of all three PKD isoforms (PKD1, PKD2, and PKD3). The PKD family members are serine/threonine kinases that act as key regulators of signal transduction pathways controlling cell proliferation, survival, migration, and angiogenesis.[7][8] By inhibiting PKD, CRT0066101 blocks downstream signaling cascades, including the activation of the NF-κB and MAPK (ERK) pathways, leading to reduced cell growth and induction of apoptosis.[9]
PIM2 Kinase Inhibition
PIM2 is a proto-oncogenic serine/threonine kinase that plays a critical role in promoting cell survival and proliferation and is often overexpressed in various cancers.[10][11] CRT0066101 inhibits PIM2, interfering with its ability to phosphorylate and regulate downstream substrates.[3][4] Key PIM2 substrates include the pro-apoptotic protein BAD, the translation regulator 4E-BP1, and the cell cycle regulator p27.[10][12] Inhibition of PIM2 can therefore suppress pro-survival signals and halt cell cycle progression.
Quantitative Data Presentation
The inhibitory activity of CRT0066101 has been quantified in biochemical assays, cell-based models, and in vivo studies.
Table 1: Biochemical Inhibitory Activity of CRT0066101
| Target Kinase | IC₅₀ (nM) |
|---|---|
| PKD1 | 1.0[1][3][13][9][14] |
| PKD2 | 2.5[1][3][13][9][14] |
| PKD3 | 2.0[1][3][13][9][14] |
Table 2: Cellular Proliferation Inhibitory Activity of CRT0066101
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| Panc-1 | Pancreatic | 1.0[3] |
| T24T | Bladder | 0.33[5] |
| T24 | Bladder | 0.48[5] |
| UMUC1 | Bladder | 0.48[5] |
| TCCSUP | Bladder | 1.43[5] |
Table 3: Summary of In Vivo Efficacy Studies with CRT0066101
| Cancer Model | Dosing Regimen | Key Outcomes |
|---|---|---|
| Pancreatic (Panc-1 Xenograft) | 80 mg/kg/day, oral | Significant inhibition of tumor growth; reduced Ki-67, increased TUNEL.[9][15] |
| Colorectal (HCT116 Xenograft) | 40-120 mg/kg/day, oral | Dose-dependent tumor growth inhibition (up to 69.5%).[16] |
| Bladder (UMUC1 Xenograft) | 120 mg/kg/day, oral | Potent blockade of tumor growth.[17] |
Signaling Pathways and Visualization
CRT0066101 intervenes in critical cancer-related signaling pathways by inhibiting PKD and PIM2.
PKD Signaling Pathway
G protein-coupled receptors (GPCRs) and growth factors activate Protein Kinase C (PKC), which in turn phosphorylates and activates PKD.[7][18] Activated PKD then modulates multiple downstream effectors, including the NF-κB and MEK/ERK pathways, to promote cell proliferation, survival, and migration.[8][9][19] CRT0066101 directly inhibits PKD, blocking these downstream oncogenic signals.
Caption: PKD signaling pathway inhibited by CRT0066101.
PIM2 Signaling Pathway
PIM2 is activated by various cytokines through the JAK/STAT pathway.[10] It exerts its pro-survival and pro-proliferative effects by phosphorylating a range of substrates. PIM2 inactivates the pro-apoptotic protein BAD, promotes cap-dependent translation via 4E-BP1, and stabilizes the MYC oncoprotein.[10][11] CRT0066101's inhibition of PIM2 disrupts these survival mechanisms.
Caption: PIM2 signaling pathway inhibited by CRT0066101.
Experimental Protocols
The following section outlines standardized methodologies for the preclinical evaluation of CRT0066101.
In Vitro Kinase Inhibition Assay
This protocol determines the direct inhibitory effect of CRT0066101 on purified kinase enzymes.
-
Reagents and Materials: Purified recombinant human PKD1/2/3 or PIM2 enzymes, appropriate peptide substrate, [γ-³²P]ATP, kinase reaction buffer, phosphocellulose paper, phosphoric acid, and a scintillation counter.
-
Procedure:
-
Prepare serial dilutions of CRT0066101 in DMSO.
-
In a microplate, incubate the kinase enzyme with the substrate and varying concentrations of CRT0066101 (or DMSO vehicle control) in kinase buffer for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture for 30-45 minutes at 37°C.
-
Terminate the reaction by spotting a portion of the mixture onto phosphocellulose paper.
-
Wash the papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the remaining radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the effect of CRT0066101 on DNA synthesis in cancer cell lines.[9]
-
Reagents and Materials: Cancer cell line (e.g., Panc-1), complete culture medium, CRT0066101, BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, detection substrate, and a microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of CRT0066101 for 24-72 hours.
-
Add BrdU labeling reagent to the wells and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.
-
Remove the labeling medium, fix, and denature the cells' DNA.
-
Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Wash the wells and add the appropriate enzyme substrate.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC₅₀ value.
-
Mouse Xenograft Efficacy Study
This protocol evaluates the in vivo anti-tumor activity of CRT0066101.[9][16]
-
Materials: Immunocompromised mice (e.g., athymic nude), cancer cells (e.g., HCT116), CRT0066101, vehicle solution (e.g., 5% dextrose), calipers.
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 0.3 cm²).[9]
-
Randomize mice into treatment and control groups.
-
Administer CRT0066101 (e.g., 40-120 mg/kg) or vehicle solution orally (by gavage) once daily for a set period (e.g., 21 days).[16]
-
Measure tumor volume with calipers 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL).
-
Compare tumor growth between the treated and control groups to determine efficacy.
-
Caption: General workflow for preclinical evaluation of CRT0066101.
Summary of Preclinical Findings
Preclinical studies have consistently demonstrated the anti-cancer effects of CRT0066101 across various models, primarily attributed to its potent inhibition of PKD.
-
Pancreatic Cancer: In Panc-1 cells, CRT0066101 blocked proliferation, induced apoptosis, and inhibited NF-κB activation and the phosphorylation of the PKD substrate Hsp27.[9] In orthotopic xenograft models, oral administration of 80 mg/kg/day potently blocked tumor growth, reduced the proliferation index (Ki-67), and increased apoptosis (TUNEL).[9][15]
-
Colorectal Cancer: CRT0066101 induced G2/M phase cell cycle arrest and apoptosis in colorectal cancer cell lines.[16] This was associated with PARP cleavage, caspase-3 activation, and the suppression of AKT, ERK, and NF-κB signaling.[16] In vivo, daily oral administration resulted in significant, dose-dependent inhibition of HCT116 xenograft growth.[6]
-
Bladder Cancer: The compound suppressed the proliferation and migration of multiple bladder cancer cell lines.[5][17] The anti-tumor effect is believed to be mediated through the inhibition of PKD2, leading to G2/M cell cycle arrest.[17] This arrest is accompanied by a decrease in cyclin B1 and CDK1 levels and an increase in p27.[17]
Conclusion
CRT0066101 is a well-characterized, potent, and orally active pan-PKD inhibitor that also demonstrates inhibitory activity against PIM2 kinase. Its primary mechanism of action involves the suppression of key oncogenic signaling pathways, including NF-κB and MEK/ERK, leading to cell cycle arrest, apoptosis, and potent anti-tumor efficacy in preclinical models of pancreatic, colorectal, and bladder cancers. The dual-target nature of CRT0066101, though heavily weighted towards PKD, makes it a valuable tool for cancer research and a promising candidate for further clinical development.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. CRT0066101, protein kinase D inhibitor (CAS 1883545-60-5) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase d as a potential chemotherapeutic target for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Kinase D Signaling in Cancer: A Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifaceted Functions of Protein Kinase D in Pathological Processes and Human Diseases [mdpi.com]
- 9. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 14. caymanchem.com [caymanchem.com]
- 15. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of CRT0066101: A Potent and Selective Pan-PKD Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CRT0066101, with the chemical name 2-[4-((2R)-2-aminobutyl-amino)-pyrimidin-2-yl]-4-(1-methyl-1H-pyrazol-4-yl)-phenol dihydrochloride, is a potent and orally bioavailable small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2] It has emerged as a critical tool for elucidating the physiological and pathological roles of PKD and as a promising therapeutic candidate, particularly in oncology. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of CRT0066101, its biological activity, mechanism of action, and the experimental methodologies used to characterize it.
Core Structure and Physicochemical Properties
The core structure of CRT0066101 is a 2-aminopyrimidine scaffold, a common motif in kinase inhibitors.
Chemical Structure of CRT0066101
Caption: Chemical structure of CRT0066101.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂N₆O·2HCl | [3] |
| Molecular Weight | 411.33 g/mol (free base) | [3] |
| InChI Key | CXYCRYGNFKDPRH-FMOMHUKBSA-N | [3] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | Water (100 mM), DMSO (20 mM) | [3] |
Structure-Activity Relationship (SAR)
While a detailed SAR study with a comprehensive table of analogs and their corresponding activities is not publicly available, the development of CRT0066101 provides some insights. CRT0066101 was identified through a screening of a diverse compound library and subsequent medicinal chemistry optimization from a prototype compound, CRT0059359. The 2-aminopyrimidine scaffold is a well-established hinge-binding motif for many kinase inhibitors. The key structural features contributing to the potency and selectivity of CRT0066101 are likely:
-
2-Aminopyrimidine Core: This central heterocyclic system is crucial for interacting with the hinge region of the kinase ATP-binding pocket, a common feature in type I kinase inhibitors.
-
(R)-2-aminobutylamino Side Chain: The stereochemistry and the basic amine in this group are likely critical for forming specific hydrogen bonds and ionic interactions within the ATP-binding site, contributing to both potency and selectivity.
-
4-(1-methyl-1H-pyrazol-4-yl)-phenol Group: This larger hydrophobic moiety likely occupies the hydrophobic back pocket of the kinase, further enhancing binding affinity and contributing to selectivity against other kinases that may have different topographies in this region.
General SAR trends for 2-aminopyrimidine-based kinase inhibitors suggest that modifications to the side chains and the larger hydrophobic groups can significantly impact potency and the kinase selectivity profile. The optimization from CRT0059359 to CRT0066101 likely involved fine-tuning these interactions to achieve the observed high potency and selectivity for the PKD family.
Biological Activity and Selectivity
CRT0066101 is a highly potent pan-inhibitor of the PKD family, demonstrating low nanomolar efficacy against all three isoforms.
Table 1: In Vitro Kinase Inhibitory Activity of CRT0066101
| Target Kinase | Biochemical IC₅₀ (nM) | Reference |
| PKD1 | 1 | [2][4] |
| PKD2 | 2.5 | [2][4] |
| PKD3 | 2 | [2][4] |
CRT0066101 exhibits high selectivity for the PKD family. It has been profiled against a panel of over 90 different protein kinases and showed minimal off-target activity.[3] One study reported that at a concentration of 1 µM, CRT0066101 inhibited only three other kinases (CDK5, DYRK2, and Pim-1) by more than 90%, highlighting its specificity.[5]
Cellular Activity
In cellular assays, CRT0066101 effectively inhibits cancer cell proliferation, induces apoptosis, and causes cell cycle arrest.
Table 2: Cellular Activity of CRT0066101 in Cancer Cell Lines
| Cell Line | Cancer Type | Cellular Effect | IC₅₀ (µM) | Reference |
| Panc-1 | Pancreatic Cancer | Inhibition of proliferation | 1 | [6] |
| T24T | Bladder Cancer | Inhibition of growth | 0.33 | |
| T24 | Bladder Cancer | Inhibition of growth | 0.48 | |
| UMUC1 | Bladder Cancer | Inhibition of growth | 0.48 | |
| TCCSUP | Bladder Cancer | Inhibition of growth | 1.43 |
Mechanism of Action
CRT0066101 exerts its anti-cancer effects by inhibiting PKD-mediated signaling pathways that are crucial for cancer cell survival and proliferation.
Signaling Pathway Inhibition by CRT0066101
Caption: Inhibition of PKD by CRT0066101 blocks multiple downstream pro-survival and proliferative signaling pathways.
In various cancer models, CRT0066101 has been shown to inhibit the phosphorylation of key downstream targets of PKD, including:
-
NF-κB: Inhibition of PKD-mediated NF-κB activation leads to the downregulation of pro-survival genes.[6]
-
MYC: Suppression of MYC phosphorylation contributes to decreased cell proliferation.[1]
-
MAPK1/3 (ERK1/2): Attenuation of the MAPK pathway is another mechanism by which CRT0066101 inhibits cell growth.[1]
-
AKT: Inhibition of AKT phosphorylation promotes apoptosis.[1]
-
YAP: Reduced phosphorylation of YAP, a key component of the Hippo pathway, also contributes to the anti-proliferative effects.[1]
The culmination of these inhibitory actions results in cell cycle arrest, primarily at the G1 or G2/M phase, and the induction of apoptosis.[1][7]
Experimental Protocols
The characterization of CRT0066101 has relied on a variety of well-established experimental protocols.
In Vitro Kinase Inhibition Assay
Workflow for a Typical In Vitro Kinase Assay
Caption: A generalized workflow for determining the IC₅₀ of a kinase inhibitor.
Protocol:
-
Reagents: Purified recombinant PKD1, PKD2, or PKD3 enzyme; a suitable peptide substrate; ATP; and CRT0066101 in various concentrations.
-
Assay Buffer: Prepare a kinase assay buffer typically containing Tris-HCl, MgCl₂, and DTT.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and serially diluted CRT0066101.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ATP consumed (e.g., ADP-Glo™).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the CRT0066101 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (CellTiter-Glo®)
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of CRT0066101 and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ATP, which reflects the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the drug concentration to determine the IC₅₀.
Cell Proliferation Assay (BrdU Incorporation)
Protocol:
-
Cell Plating and Treatment: Plate and treat cells with CRT0066101 as described for the cell viability assay.
-
BrdU Labeling: Towards the end of the treatment period, add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium and incubate for a few hours to allow its incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Immunodetection: Incubate the cells with an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Substrate Addition and Measurement: Add a substrate that is converted by the enzyme into a colored or chemiluminescent product and measure the signal using a plate reader.
-
Data Analysis: The signal intensity is proportional to the amount of BrdU incorporated, which indicates the level of cell proliferation.
In Vivo Xenograft Mouse Model
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Panc-1) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer CRT0066101 (e.g., by oral gavage) and a vehicle control to the respective groups according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). Compare the tumor growth rates between the treated and control groups to evaluate the in vivo efficacy of CRT0066101.
Conclusion
CRT0066101 is a well-characterized, potent, and selective inhibitor of the PKD family of kinases. Its 2-aminopyrimidine core and specific side chains contribute to its high affinity and selectivity. By targeting PKD, CRT0066101 effectively disrupts multiple downstream signaling pathways that are critical for cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the role of PKD and for those involved in the preclinical development of novel kinase inhibitors. While a more detailed public SAR dataset would be beneficial, the existing data clearly establishes CRT0066101 as a cornerstone tool for PKD research and a promising lead for therapeutic development.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. CRT0066101 | PKD inhibitor | Probechem Biochemicals [probechem.com]
- 3. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 4. CRT0066101 (mM/ml), protein kinase D inhibitor (ab146740) | Abcam [abcam.com]
- 5. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
The Potent and Selective PKD Inhibitor CRT0066101: An In-Depth Technical Guide to its In Vitro and In Vivo Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro and in vivo properties of CRT0066101, a potent and orally bioavailable small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanisms of action through signaling pathway diagrams.
Core Properties and Mechanism of Action
CRT0066101 is a pan-PKD inhibitor, targeting all three isoforms (PKD1, PKD2, and PKD3) with high potency.[1][2] It has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines and has shown anti-tumor efficacy in preclinical xenograft models of pancreatic, bladder, and triple-negative breast cancer.[3][4] The primary mechanism of action of CRT0066101 is the inhibition of PKD, which in turn modulates downstream signaling pathways critical for cancer cell proliferation, survival, and cell cycle progression, notably the NF-κB and MAPK pathways.[3][5]
Quantitative In Vitro Data
The following tables summarize the key quantitative data for CRT0066101 from in vitro studies.
Table 1: In Vitro Kinase Inhibitory Activity of CRT0066101
| Target | IC50 (nM) | Assay Type | Reference |
| PKD1 | 1 | Cell-free | [1] |
| PKD2 | 2.5 | Cell-free | [1] |
| PKD3 | 2 | Cell-free | [1] |
Table 2: In Vitro Anti-proliferative Activity of CRT0066101 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Panc-1 | Pancreatic | 1 | BrdU incorporation | [1] |
| T24T | Bladder | 0.33 | MTT | [6] |
| T24 | Bladder | 0.48 | MTT | [6] |
| UMUC1 | Bladder | 0.48 | MTT | [6] |
| TCCSUP | Bladder | 1.43 | MTT | [6] |
In Vivo Properties and Efficacy
CRT0066101 is orally bioavailable and has demonstrated anti-tumor activity in various xenograft models.[3][4]
Table 3: Summary of In Vivo Efficacy Studies
| Cancer Type | Animal Model | Dosing Regimen | Key Findings | Reference |
| Pancreatic Cancer (Panc-1) | Subcutaneous & Orthotopic Xenograft (nu/nu mice) | 80 mg/kg/day, oral | Significant reduction in tumor growth, decreased Ki-67, increased TUNEL-positive cells, inhibition of NF-κB-dependent proteins. Peak tumor concentration of 12 µM reached 2 hours post-administration. | [2][3] |
| Bladder Cancer (UMUC1) | Flank Xenograft (athymic NCr-nu/nu mice) | Not specified | Blocked tumor growth. | [6] |
| Triple-Negative Breast Cancer (MDA-MB-231 & MDA-MB-468) | Xenograft (nude mice) | 80 mg/kg/day, oral | Reduced breast tumor volume. | [5] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used to characterize the properties of CRT0066101.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CRT0066101 against PKD isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PKD1, PKD2, and PKD3 enzymes are used. A synthetic peptide substrate is prepared in a suitable buffer.
-
Compound Dilution: CRT0066101 is serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by mixing the enzyme, substrate, ATP, and varying concentrations of CRT0066101 in a reaction buffer. The mixture is incubated at 30°C for a specified time.
-
Detection: The amount of phosphorylated substrate is quantified using methods such as fluorescence polarization or radiometric assays (e.g., incorporation of 33P-ATP).
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of CRT0066101 on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of CRT0066101 or vehicle control (DMSO) and incubated for a specified period (e.g., 4 days).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[6]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of CRT0066101 in a preclinical animal model.
Methodology:
-
Cell Implantation: A suspension of human cancer cells (e.g., Panc-1) is injected subcutaneously or orthotopically into the flank of immunocompromised mice (e.g., athymic nu/nu).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: CRT0066101 is administered orally (e.g., by gavage) at a specified dose and schedule (e.g., 80 mg/kg/day). The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL staining).
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the treated and control groups.[3]
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by CRT0066101.
Caption: CRT0066101 inhibits the PKD/NF-κB signaling pathway.
Caption: CRT0066101 induces G2/M cell cycle arrest.
Caption: General experimental workflow for CRT0066101 evaluation.
Conclusion
CRT0066101 is a potent and selective pan-PKD inhibitor with significant anti-cancer properties demonstrated in both in vitro and in vivo models. Its ability to be administered orally and its efficacy in reducing tumor growth in preclinical models of pancreatic, bladder, and triple-negative breast cancer make it a promising candidate for further drug development. This guide provides a foundational resource for researchers and scientists working with or interested in the therapeutic potential of CRT0066101.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asco.org [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to CRT0066101 Dihydrochloride: A Potent Pan-Protein Kinase D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CRT0066101 dihydrochloride is a potent and selective, orally bioavailable small molecule inhibitor of the protein kinase D (PKD) family of serine/threonine kinases. By targeting PKD1, PKD2, and PKD3 isoforms with nanomolar efficacy, CRT0066101 has emerged as a critical tool for elucidating the diverse cellular functions of PKD and as a promising therapeutic candidate, particularly in oncology. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for in vitro and in vivo studies are provided, along with visualizations of the core signaling pathways modulated by this inhibitor.
Chemical Structure and Properties
This compound is a synthetic compound with the IUPAC name 2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride. Its chemical structure is characterized by a pyrimidine core linked to a phenol and a pyrazole moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₂N₆O·2HCl | [1][2] |
| Molecular Weight | 411.33 g/mol | [1][2] |
| CAS Number | 1883545-60-5 | [2][3] |
| Appearance | Solid | [1][3] |
| Purity | >98% | [2] |
| Solubility | Soluble in water (up to 100 mM) and DMSO.[2][3] | |
| Storage | Store at -20°C under desiccating conditions.[1][4] | |
| SMILES | OC1=CC=C(C2=CN(C)N=C2)C=C1C3=NC=CC(NC--INVALID-LINK--CC)=N3.[H]Cl.[H]Cl | [5] |
| InChIKey | CXYCRYGNFKDPRH-FMOMHUKBSA-N | [2][3] |
Mechanism of Action and Biological Activity
CRT0066101 is a potent, ATP-competitive inhibitor of all three isoforms of Protein Kinase D (PKD). It exhibits high selectivity for PKD over a broad panel of other protein kinases. The primary mechanism of action of CRT0066101 involves the blockade of PKD-mediated signaling pathways that are crucial for cell proliferation, survival, and invasion.
Table 2: In Vitro Inhibitory Activity of CRT0066101
| Target | IC₅₀ (nM) | Reference(s) |
| PKD1 | 1 | |
| PKD2 | 2.5 | |
| PKD3 | 2 |
Inhibition of Downstream Signaling Pathways
PKD is a key upstream regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Activated PKD can lead to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and activate the transcription of genes involved in cell survival and proliferation, such as cyclin D1, survivin, and cIAP-1.[2] CRT0066101 effectively blocks this cascade by inhibiting PKD, thereby preventing NF-κB activation and the expression of its target genes.[2]
Heat shock protein 27 (Hsp27) is a chaperone protein that, when phosphorylated, plays a role in promoting cell survival and resistance to apoptosis. PKD is known to phosphorylate Hsp27. By inhibiting PKD, CRT0066101 prevents the phosphorylation of Hsp27, thereby sensitizing cancer cells to apoptotic stimuli.[2]
In Vitro and In Vivo Antitumor Activity
CRT0066101 has demonstrated significant antitumor activity in various cancer cell lines, most notably in pancreatic and bladder cancer. In vitro, it inhibits cell proliferation, induces apoptosis, and reduces cell viability.[2][6] In vivo studies using pancreatic cancer xenograft models in nude mice have shown that oral administration of CRT0066101 significantly suppresses tumor growth.[2][3]
Table 3: In Vivo Efficacy of CRT0066101 in Pancreatic Cancer Xenograft Model
| Animal Model | Treatment | Outcome | Reference(s) |
| Panc-1 Orthotopic Xenograft in Nude Mice | 80 mg/kg/day, oral gavage | Significant reduction in tumor growth, decreased Ki-67 proliferation index, and increased TUNEL-positive apoptotic cells. | [2][3] |
| Panc-1 Subcutaneous Xenograft in Nude Mice | 80 mg/kg/day, oral gavage | Significant abrogation of tumor growth. | [2][3] |
Experimental Protocols
In Vitro Kinase Assay for IC₅₀ Determination
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CRT0066101 against PKD isoforms.
Methodology:
A common method for determining kinase activity is a fluorescence polarization-based assay.
-
Reagents and Materials:
-
Recombinant human PKD1, PKD2, and PKD3 enzymes.
-
Fluorescently labeled peptide substrate (e.g., a derivative of T308tide for PKD1).[7]
-
ATP.
-
Kinase assay buffer.
-
This compound serial dilutions.
-
384-well microplates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare serial dilutions of CRT0066101 in the kinase assay buffer.
-
In a 384-well plate, add the PKD enzyme, the fluorescently labeled peptide substrate, and the CRT0066101 dilution (or vehicle control).
-
Initiate the kinase reaction by adding a solution of ATP and MgCl₂.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of CRT0066101 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell Proliferation Assay (BrdU Incorporation)
Objective: To assess the effect of CRT0066101 on the proliferation of cancer cells (e.g., Panc-1).
Methodology:
-
Reagents and Materials:
-
Panc-1 cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
BrdU labeling reagent.
-
Fixing/denaturing solution.
-
Anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP).
-
Substrate for the detection enzyme (e.g., TMB).
-
Stop solution.
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed Panc-1 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of CRT0066101 or vehicle control for 24-72 hours.
-
Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Remove the labeling medium and fix the cells with the fixing/denaturing solution for 30 minutes at room temperature.
-
Wash the wells with PBS.
-
Add the anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the enzyme substrate.
-
After a suitable incubation period, add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
In Vivo Pancreatic Cancer Xenograft Study
Objective: To evaluate the antitumor efficacy of CRT0066101 in a mouse model of pancreatic cancer.
Methodology:
-
Animals and Cell Line:
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Panc-1 human pancreatic cancer cells.
-
-
Procedure for Orthotopic Xenograft:
-
Culture Panc-1 cells to ~80% confluency.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.[1]
-
Anesthetize the mice.
-
Make a small incision in the left abdominal flank to expose the pancreas.
-
Inject 1 x 10⁶ cells (in 100 µL) into the tail of the pancreas.[1]
-
Suture the abdominal wall and skin.
-
Allow tumors to establish for 7-10 days.
-
-
Treatment Protocol:
-
Randomize the mice into treatment and control groups.
-
Administer CRT0066101 (80 mg/kg) dissolved in a suitable vehicle (e.g., 5% dextrose) daily via oral gavage.[3]
-
Administer the vehicle to the control group.
-
Monitor tumor growth using a suitable imaging modality (e.g., bioluminescence imaging if using luciferase-expressing cells) or by caliper measurements at the end of the study.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin for immunohistochemistry.
-
Process the fixed tissue for paraffin embedding.
-
Perform immunohistochemical staining for Ki-67 (proliferation marker) and TUNEL (apoptosis marker) on tissue sections.
-
References
- 1. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of the substrate specificity of the kinase PDK1 by distinct conformations of the full-length protein - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacokinetic Profile of CRT0066101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CRT0066101 is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. It has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, including pancreatic, bladder, and breast cancers. A critical aspect of its preclinical evaluation is its favorable pharmacokinetic profile, characterized by excellent oral bioavailability and the achievement of therapeutic concentrations in both plasma and tumor tissue. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and bioavailability of CRT0066101, presents the experimental methodologies used in these assessments, and visualizes the key signaling pathways affected by this inhibitor.
Pharmacokinetic and Bioavailability Data
The pharmacokinetic profile of CRT0066101 has been primarily characterized in murine models. The compound exhibits rapid absorption and excellent oral bioavailability, key features for its development as an oral therapeutic agent. The available quantitative data is summarized in the tables below.
Table 1: Single-Dose Pharmacokinetic Parameters of CRT0066101 in Mice
| Parameter | Value | Species/Strain | Administration Route | Dose | Source |
| Terminal Half-life (t½) | ~60 minutes | Mouse | Bolus | Not Specified | [1] |
| Oral Bioavailability | ~100% | Mouse | Oral | Not Specified | [1] |
Note: The primary source for the terminal half-life and bioavailability data states "data not shown," indicating that the detailed experimental results supporting these values have not been publicly disclosed[1].
Table 2: Plasma and Tumor Concentrations of CRT0066101 Following Oral Administration in Mice
| Parameter | Value | Species/Strain | Dose Regimen | Time Point | Source |
| Peak Tumor Concentration | 12 µM | Mouse (Panc-1 Xenograft) | 80 mg/kg/day | 2 hours post-dose | [1] |
| Therapeutic Plasma Concentration | 8 µM | CD-1 Mice | 80 mg/kg/day for 5 days | 6 hours post-dose | [1] |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic and bioavailability studies of CRT0066101 are not extensively published. However, based on the available literature, the following methodologies were employed.
In Vivo Pharmacokinetic and Efficacy Studies
Objective: To determine the plasma concentration of CRT0066101 after oral administration and to assess its efficacy in a pancreatic cancer xenograft model.
Animal Model:
-
For plasma concentration: CD-1 mice[1].
-
For tumor concentration and efficacy: CR-UK nu/nu mice with subcutaneously injected Panc-1 human pancreatic cancer cells[1].
Dosing:
-
A daily oral dose of 80 mg/kg of CRT0066101 was administered for 5 days for plasma concentration studies[1].
-
For efficacy studies, an 80 mg/kg oral dose was administered daily[1].
Sample Collection:
-
Plasma: Blood was collected via cardiac puncture under terminal anesthesia at specified time points after drug administration[1].
-
Tumor: In the xenograft model, tumors were explanted to measure drug concentration and assess pharmacodynamic effects[1].
Analytical Method:
-
The specific analytical method for quantifying CRT0066101 in plasma and tumor homogenates has not been detailed in the available literature. However, for small molecule kinase inhibitors, high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard bioanalytical technique.
Bioavailability Study
Objective: To determine the oral bioavailability of CRT0066101.
Methodology:
-
While the reported oral bioavailability is approximately 100%, the detailed protocol, including the intravenous administration arm for comparison, has not been published[1]. A standard approach would involve administering CRT0066101 both orally and intravenously to separate cohorts of mice, followed by serial blood sampling to determine the plasma concentration-time profiles for both routes. The oral bioavailability (F%) is then calculated as:
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Where AUC is the area under the plasma concentration-time curve.
Signaling Pathways and Experimental Workflows
CRT0066101 exerts its anti-tumor effects by inhibiting the PKD signaling cascade, which plays a crucial role in cell proliferation, survival, and invasion.
CRT0066101 Mechanism of Action: Inhibition of the PKD-NF-κB Pathway
CRT0066101 acts as a pan-inhibitor of PKD isoforms (PKD1, PKD2, and PKD3). In pancreatic cancer, PKD activation, often triggered by G-protein coupled receptors (GPCRs) like the neurotensin receptor, leads to the activation of the NF-κB signaling pathway. This, in turn, promotes the expression of genes involved in cell proliferation and survival. CRT0066101 blocks this cascade at the level of PKD.
Caption: CRT0066101 inhibits the PKD-mediated activation of NF-κB signaling.
Experimental Workflow for In Vivo Pharmacokinetic and Efficacy Assessment
The general workflow for evaluating the pharmacokinetics and anti-tumor efficacy of CRT0066101 in a preclinical xenograft model is outlined below.
Caption: A general workflow for assessing the in vivo pharmacokinetics and efficacy of CRT0066101.
Discussion and Future Directions
The available data indicates that CRT0066101 possesses a promising pharmacokinetic profile for an orally administered anti-cancer agent, with high bioavailability and the ability to achieve therapeutic concentrations in tumors. However, a more detailed public disclosure of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be highly beneficial for the research community. Future studies could focus on:
-
Comprehensive ADME studies: To fully characterize the metabolic pathways and excretion routes of CRT0066101.
-
Pharmacokinetic studies in other preclinical species: To support the translation of findings to human clinical trials.
-
Development and publication of a validated bioanalytical method: To facilitate further research by other laboratories.
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling: To optimize dosing schedules and predict clinical efficacy.
References
Methodological & Application
Application Notes: CRT0066101 Dihydrochloride in Pancreatic Cancer Research
Introduction
CRT0066101 is a potent, selective, and orally bioavailable small-molecule inhibitor of all three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3).[1][2][3][4] The PKD family of serine/threonine kinases are crucial mediators in signal transduction pathways that regulate fundamental cellular processes. In pancreatic ductal adenocarcinoma (PDAC), PKD signaling is frequently upregulated and plays a significant role in promoting cell proliferation, survival, and angiogenesis.[1][5][6] CRT0066101 dihydrochloride serves as a critical research tool for investigating the role of PKD in pancreatic cancer and as a potential therapeutic agent. It effectively blocks the PKD signaling cascade, leading to the inhibition of tumor growth both in vitro and in vivo.[1][7]
Mechanism of Action
In pancreatic cancer, signaling pathways initiated by G protein-coupled receptors (GPCRs), such as the neurotensin receptor, lead to the activation of Protein Kinase C (PKC).[1][7] PKC, in turn, phosphorylates and activates PKD. Activated PKD then triggers the downstream activation of the NF-κB signaling pathway.[1][2] This leads to the transcription of NF-κB-dependent genes that are essential for cell proliferation (e.g., cyclin D1) and survival (e.g., survivin, cIAP-1, Bcl-2).[1][4][8] CRT0066101 exerts its anti-tumor effects by directly inhibiting PKD, thereby blocking the activation of NF-κB and suppressing the expression of these key pro-tumorigenic proteins.[1][7] This inhibition ultimately results in decreased cell proliferation and increased apoptosis in pancreatic cancer cells.[2][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in pancreatic cancer models.
Table 1: In Vitro Inhibitory Activity of CRT0066101
| Parameter | Target/Cell Line | Value | Reference(s) |
| Biochemical IC₅₀ | PKD1 | 1 nM | [1][2][3] |
| PKD2 | 2.5 nM | [1][2][3] | |
| PKD3 | 2 nM | [1][2][3] | |
| Cell Proliferation IC₅₀ | Panc-1 (BrdU Assay) | 1 µM | [7][8] |
| FACE Assay IC₅₀ | Panc-1 | 0.5 µM | [1] |
Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of CRT0066101
| Parameter | Model | Value/Dosage | Reference(s) |
| Administration Route | Mouse Xenograft | Oral | [1][9] |
| Dosage | Mouse Xenograft | 80 mg/kg/day | [1][9] |
| Treatment Duration | Panc-1 Subcutaneous | 24-28 days | [1][9] |
| Panc-1 Orthotopic | 21 days | [1][9] | |
| Peak Tumor Concentration | Panc-1 Xenograft | 12 µM (within 2 hours) | [1][9] |
| Therapeutic Plasma Conc. | CD-1 Mice | ~8 µM (at 6 hours) | [1][6] |
| Effect on Proliferation | Panc-1 Orthotopic | Significant reduction in Ki-67+ cells (p<0.01) | [1][9] |
| Effect on Apoptosis | Panc-1 Orthotopic | Significant increase in TUNEL+ cells (p<0.05) | [1][9] |
Visualized Signaling Pathways and Workflows
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (BrdU Incorporation)
This protocol measures the rate of DNA synthesis as an indicator of cell proliferation in pancreatic cancer cells treated with CRT0066101.
Materials and Reagents:
-
Panc-1 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
BrdU Cell Proliferation Assay Kit (commercial)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Panc-1 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of CRT0066101 in growth medium. The final concentrations should range from 0.1 µM to 10 µM. Include a vehicle control (DMSO equivalent to the highest CRT0066101 concentration).
-
Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
BrdU Labeling: Add BrdU labeling solution to each well according to the manufacturer's instructions. Incubate for 2-4 hours at 37°C.
-
Detection:
-
Remove the labeling medium and fix the cells.
-
Add the anti-BrdU antibody conjugated to a peroxidase (POD).
-
Wash the wells and add the substrate solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the CRT0066101 concentration and use a non-linear regression model to calculate the IC₅₀ value.[7][8]
Protocol 2: Western Blot Analysis of PKD Signaling Pathway
This protocol is for detecting changes in the phosphorylation status of PKD and the expression levels of downstream NF-κB target proteins.
Materials and Reagents:
-
Panc-1 cells
-
6-well cell culture plates
-
This compound
-
Neurotensin (NT)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pS916-PKD1, anti-PKD1, anti-Cyclin D1, anti-Survivin, anti-cIAP-1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed Panc-1 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with CRT0066101 (e.g., 5 µM) or vehicle (DMSO) for 2 hours.[1]
-
Stimulate the cells with neurotensin (e.g., 10 nM) for 15-30 minutes to induce PKD activation.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.[1][10]
Protocol 3: In Vivo Orthotopic Pancreatic Cancer Xenograft Study
This protocol describes the establishment of an orthotopic pancreatic tumor model and treatment with CRT0066101.
Materials and Reagents:
-
6-8 week old male nude mice
-
Panc-1 cells
-
Matrigel
-
Surgical tools and anesthesia
-
This compound
-
Vehicle solution (e.g., PEG300, Tween-80, Saline)[11]
-
Oral gavage needles
-
Calipers for tumor measurement (if palpable) or in vivo imaging system
Procedure:
-
Cell Preparation: Harvest Panc-1 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Orthotopic Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the left abdominal flank to expose the spleen and pancreas.
-
Gently inject 20-30 µL of the cell suspension (2-3 x 10⁵ cells) into the tail of the pancreas.
-
Suture the peritoneum and skin.
-
-
Tumor Establishment and Treatment: Allow tumors to establish for 7-10 days. Randomize mice into two groups: Vehicle control and CRT0066101 treatment.
-
Administer CRT0066101 (80 mg/kg) or vehicle daily via oral gavage.[1][9]
-
Monitor animal weight and health status daily. Monitor tumor growth weekly using a suitable imaging modality (e.g., ultrasound or bioluminescence if using luciferase-expressing cells).
-
Study Termination: After 21 days of treatment, euthanize the mice.[1][9]
-
Tumor Excision: Carefully excise the tumors, measure their weight and volume, and process them for further analysis (fix in formalin for IHC or snap-freeze for Western blot).
Protocol 4: Immunohistochemical (IHC) Analysis of Tumor Proliferation and Apoptosis
This protocol is for the analysis of excised tumor tissues from the in vivo study.
Materials and Reagents:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibodies: anti-Ki-67, anti-cleaved caspase-3
-
TUNEL assay kit (for apoptosis)
-
HRP-conjugated secondary antibody detection system
-
DAB substrate
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using citrate buffer.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with anti-Ki-67 primary antibody overnight at 4°C. For apoptosis, follow the protocol for the TUNEL assay kit.
-
Secondary Antibody and Detection:
-
Apply the HRP-conjugated secondary antibody.
-
Apply DAB substrate and allow color to develop.
-
Wash thoroughly.
-
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
-
Image Analysis:
-
Statistical Analysis: Compare the indices between the control and CRT0066101-treated groups using a t-test. A p-value < 0.05 is considered statistically significant.[9]
References
- 1. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 3. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase D enzymes – novel kinase targets in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of protein kinase D signaling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Novel Small Molecule Inhibitor of Protein Kinase D Blocks Pancreatic Cancer Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CRT0066101 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 is a potent and orally bioavailable small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases, targeting all three isoforms (PKD1, PKD2, and PKD3) with high affinity (IC50 values of 1, 2.5, and 2 nM, respectively)[1][2][3]. By inhibiting PKD, CRT0066101 disrupts key signaling pathways involved in cell proliferation, survival, migration, and angiogenesis, making it a promising agent for cancer therapy[2][4]. This document provides detailed application notes and protocols for the use of CRT0066101 in preclinical in vivo mouse models of cancer, based on peer-reviewed studies.
Mechanism of Action
CRT0066101 exerts its anti-tumor effects by inhibiting the kinase activity of PKD, which in turn modulates a network of downstream signaling pathways. In various cancer models, CRT0066101 has been shown to inhibit the phosphorylation of several key cancer-driving factors, including MYC, MAPK1/3, AKT, and YAP[5][6]. This inhibition leads to cell cycle arrest, typically at the G1 or G2/M phase, and induction of apoptosis[2][5][7]. For instance, in triple-negative breast cancer (TNBC), CRT0066101 treatment leads to G1-phase arrest and increased apoptosis[5]. In bladder cancer, it induces G2/M arrest by modulating the CDK1-cyclin B1 complex[7][8].
Data Presentation
Table 1: Summary of In Vivo Efficacy and Dosing of CRT0066101 in Mouse Xenograft Models
| Cancer Type | Mouse Strain | Cell Line(s) | Dosage & Administration | Key Outcomes |
| Triple-Negative Breast Cancer | Athymic Nude Mice | MDA-MB-231, MDA-MB-468 | 80 mg/kg/day, oral gavage | Significantly reduced tumor volume.[5] Inhibition of phosphorylation of MYC, MAPK1/3, AKT, and YAP.[2][5] |
| Pancreatic Cancer | Athymic Nude Mice (nu/nu) | Panc-1 | 80 mg/kg/day, oral gavage | Significantly abrogated tumor growth and increased survival.[4][9] Reduced proliferation (Ki-67), increased apoptosis (TUNEL), and reduced angiogenesis.[4] Peak tumor concentration (12 µM) at 2 hours.[9] |
| Bladder Cancer | Athymic Nude Mice (NCr-nu/nu) | UMUC1 | 120 mg/kg/day, oral gavage (3 days/week for 25 days) | Significantly blocked tumor growth.[7][8] Induced G2/M cell cycle arrest.[7][8] Decreased levels of phospho-PKD2 in tumor explants.[7] |
| Colorectal Cancer | Nude Mice | HCT116 | Daily administration (dose not specified in abstract) | Significantly inhibited xenograft growth.[2] Caused G2/M arrest and apoptosis.[2] |
Signaling Pathway and Experimental Workflow Visualization
Below are diagrams illustrating the signaling pathway affected by CRT0066101 and a typical experimental workflow for its in vivo application.
Caption: CRT0066101 inhibits PKD, leading to decreased phosphorylation of downstream targets and anti-cancer effects.
Caption: A generalized workflow for evaluating CRT0066101 efficacy in a mouse xenograft model.
Experimental Protocols
Protocol 1: General Protocol for In Vivo Xenograft Studies
This protocol provides a general framework. Specific parameters such as cell numbers, treatment duration, and endpoint assays should be optimized for the specific cancer model.
Materials:
-
CRT0066101
-
Vehicle (e.g., 5% dextrose in water)[5]
-
Cancer cell line of interest
-
Phosphate-Buffered Saline (PBS), sterile
-
Syringes and needles for injection and oral gavage
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Preparation: Culture cancer cells under standard conditions. On the day of injection, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 107 cells/mL.[5]
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank or armpit of each mouse.[5]
-
Tumor Growth Monitoring: Allow tumors to grow until they are palpable. Monitor tumor size by measuring the length and width with calipers. Tumor volume can be calculated using the formula: Volume = 0.5 x length x width2.[5]
-
Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
In-Life Monitoring: Monitor tumor growth and the general health of the mice (including body weight) regularly (e.g., weekly) throughout the study.[5]
-
Endpoint and Tissue Collection: At the end of the study (e.g., after 6 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice according to institutional guidelines.[5] Excise the tumors, weigh them, and process them for downstream analysis.
Protocol 2: Preparation of CRT0066101 for Oral Administration
Materials:
-
CRT0066101 dihydrochloride[1]
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or 5% Dextrose
Procedure for Solubilization (Example Formulation):
Note: Solubility may vary. It is recommended to test solubility and stability before preparing a large batch. A common formulation involves a multi-solvent system to ensure solubility for oral administration.
-
Prepare a stock solution of CRT0066101 in DMSO.
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, sequentially add the co-solvents to the CRT0066101 stock solution.[3]
-
Ensure the solution is clear and homogenous. Gentle warming or sonication may be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.[3]
Protocol 3: Endpoint Analysis - Immunohistochemistry (IHC) for Proliferation (Ki-67)
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Anti-Ki-67 antibody
-
Appropriate secondary antibody and detection system
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize FFPE tumor sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against Ki-67 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogen such as 3,3'-Diaminobenzidine (DAB).
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a coverslip.
-
Analysis: Quantify the percentage of Ki-67-positive cells by counting stained nuclei in multiple high-power fields under a microscope. A significant reduction in the Ki-67 proliferation index in the CRT0066101-treated group compared to the control group indicates an anti-proliferative effect.[4]
Safety and Handling
CRT0066101 is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Handle the compound in a well-ventilated area. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information. Animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[4][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 6. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRT0066101 Dihydrochloride in Inflammatory Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 dihydrochloride is a potent and selective, orally bioavailable pan-inhibitor of Protein Kinase D (PKD) isoforms.[1][2][3] It has emerged as a valuable chemical probe for elucidating the role of PKD in various cellular processes, including inflammatory responses. PKD, a family of serine/threonine kinases, plays a crucial role in signaling pathways that regulate cell proliferation, survival, and inflammation.[1][4] Inhibition of PKD with CRT0066101 has been shown to attenuate inflammatory responses by modulating key signaling cascades, such as the NF-κB pathway, and reducing the production of pro-inflammatory cytokines.[1][5][6][7] These application notes provide detailed protocols for utilizing CRT0066101 to study inflammatory responses in both in vitro and in vivo models.
Mechanism of Action
CRT0066101 exerts its anti-inflammatory effects by inhibiting the kinase activity of all three PKD isoforms (PKD1, PKD2, and PKD3).[1][2][3] This inhibition prevents the phosphorylation of downstream PKD substrates, thereby disrupting signaling pathways that lead to the activation of pro-inflammatory transcription factors, most notably NF-κB.[1][6][7] In the context of inflammation, PKD has been shown to be activated downstream of various stimuli, including G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs).[5][6] By blocking PKD, CRT0066101 effectively dampens the inflammatory cascade at a critical signaling node. Specifically, studies have demonstrated that CRT0066101 can inhibit the TLR4/MyD88 signaling pathway and the formation of the NLRP3 inflammasome, leading to a significant reduction in the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[5]
Data Presentation
Table 1: Inhibitory Activity and Cellular Effects of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 (PKD1) | 1 nM | In vitro kinase assay | [1][2][3] |
| IC50 (PKD2) | 2.5 nM | In vitro kinase assay | [1][2][3] |
| IC50 (PKD3) | 2 nM | In vitro kinase assay | [1][2][3] |
| Panc-1 Cell Proliferation IC50 | 1 µM | BrdU incorporation assay | [3][6][8] |
| Bladder Cancer Cell Growth IC50 (T24T) | 0.3333 µM | Cell proliferation assay | [9] |
| Bladder Cancer Cell Growth IC50 (T24) | 0.4782 µM | Cell proliferation assay | [9] |
| Bladder Cancer Cell Growth IC50 (UMUC1) | 0.4796 µM | Cell proliferation assay | [9] |
| Bladder Cancer Cell Growth IC50 (TCCSUP) | 1.4300 µM | Cell proliferation assay | [9] |
Mandatory Visualizations
Caption: Signaling pathway of CRT0066101 in inflammation.
Caption: Experimental workflow for in vitro studies.
Experimental Protocols
Protocol 1: In Vitro Analysis of Anti-inflammatory Effects of CRT0066101 in Macrophages
This protocol details the investigation of CRT0066101's ability to suppress lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production in a macrophage cell line.
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents and equipment for Western blotting
-
Antibodies for Western blotting: anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin
Procedure:
-
Cell Seeding: Seed macrophages into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of CRT0066101 (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO). Incubate for 1-2 hours.
-
Inflammatory Challenge: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for cytokine analysis.
-
Cell Lysis: Wash the remaining cells with cold PBS and lyse them with an appropriate lysis buffer for Western blot analysis.
-
Cytokine Measurement (ELISA): Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.[5]
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-NF-κB p65 and total NF-κB p65. Use an antibody against a housekeeping protein like β-actin as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: In Vivo Evaluation of CRT0066101 in a Mouse Model of Acute Lung Injury
This protocol describes the assessment of CRT0066101's protective effects in an LPS-induced acute lung injury model in mice.
Materials:
-
This compound
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Materials for bronchoalveolar lavage (BAL)
-
Materials for lung tissue homogenization and analysis (ELISA, Western blot, histology)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Pre-treatment: Administer CRT0066101 (e.g., 80 mg/kg) or vehicle orally to the mice.[6]
-
LPS Challenge: After 1-2 hours of pre-treatment, anesthetize the mice and intratracheally instill LPS (e.g., 5 mg/kg in 50 µL of sterile saline) to induce lung injury. Control mice will receive sterile saline.
-
Monitoring: Monitor the mice for signs of distress.
-
Sample Collection: At a predetermined time point (e.g., 24 hours) after LPS administration, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a known volume of PBS into the lungs. Centrifuge the BAL fluid and collect the supernatant for cytokine analysis and the cell pellet for cell counting and differential analysis.
-
Lung Tissue Collection: Perfuse the lungs with PBS and collect the lung tissue. A portion can be fixed in formalin for histological analysis, and the remainder can be snap-frozen in liquid nitrogen for protein and RNA analysis.
-
Analysis:
-
BAL Fluid Analysis: Measure total and differential inflammatory cell counts. Determine the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the BAL fluid supernatant by ELISA.[5]
-
Histological Analysis: Process the formalin-fixed lung tissue for hematoxylin and eosin (H&E) staining to assess inflammatory cell infiltration and lung tissue damage.
-
Lung Tissue Homogenate Analysis: Prepare lung tissue homogenates to measure cytokine levels by ELISA and to analyze the phosphorylation status of key signaling proteins (e.g., NF-κB) by Western blotting.
-
Conclusion
This compound is a powerful tool for investigating the role of PKD in inflammatory signaling. The protocols outlined above provide a framework for researchers to explore its anti-inflammatory properties in both cellular and animal models. By inhibiting PKD, CRT0066101 allows for the detailed dissection of signaling pathways that contribute to the inflammatory response, offering potential therapeutic insights for a range of inflammatory diseases.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Role of Protein Kinase A in the Maintenance of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitor CRT0066101 inhibits cytokine storm syndrome in a mouse model of lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Small Molecule Inhibitors of Protein Kinase D Suppress NF-kappaB Activation and Attenuate the Severity of Rat Cerulein Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Solubilization and Use of CRT0066101 Dihydrochloride
Application Note
Introduction
CRT0066101 dihydrochloride is a potent and selective inhibitor of the protein kinase D (PKD) family, with IC50 values of 1 nM, 2.5 nM, and 2 nM for PKD1, PKD2, and PKD3, respectively[1][2][3]. It has demonstrated efficacy in reducing the proliferation of pancreatic cancer cells and exhibits antitumor activity both in vitro and in vivo. This small molecule also shows inhibitory activity against PIM2 kinase with an IC50 of approximately 135.7 nM[1][3]. Due to its therapeutic potential, precise and reproducible experimental results rely on the correct preparation of this compound solutions. This document provides a detailed protocol for the dissolution of this compound for use in research applications.
Chemical Properties
This compound is a synthetic, solid compound with the molecular formula C₁₈H₂₄Cl₂N₆O and a molecular weight of 411.3 g/mol . It is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability[2][4].
Solubility
The solubility of this compound varies significantly depending on the solvent. It is soluble in water and organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol[5][6]. For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice[4]. The table below summarizes the solubility data from various suppliers.
Data Presentation
| Solvent/Vehicle | Solubility (Concentration) | Notes |
| Water | Soluble up to 100 mM. Another source indicates 50 mg/mL (121.56 mM), requiring sonication[1]. A third source states 10 mg/mL[7]. | Pre-made solutions in water are also available from some vendors. |
| DMSO | ≥15.65 mg/mL[5]. Other sources report solubilities of 25 mg/mL (60.78 mM)[1][6], 3 mg/mL[4][7], 10 mM[2], 27 mg/mL (65.64 mM), and 82 mg/mL (199.35 mM)[6]. | Use fresh, anhydrous DMSO as moisture can reduce solubility[6]. |
| Ethanol | ≥4.49 mg/mL with sonication[5]. Another source reports 2 mg/mL[6]. | Sonication may be required to achieve complete dissolution. |
| DMSO:PBS (pH 7.2) (1:3) | Approximately 0.25 mg/mL[4][7]. | Prepare by first dissolving in DMSO, then diluting with PBS. |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 1.14 mg/mL (2.77 mM)[1]. | A multi-step procedure for in vivo formulations. |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 1.14 mg/mL (2.77 mM)[1]. | An alternative formulation for in vivo use. |
| 10% DMSO >> 90% Corn Oil | ≥ 1.14 mg/mL (2.77 mM)[1]. | A formulation for administration in corn oil. |
| Dimethyl formamide (DMF) | 0.1 mg/mL[4][7]. | Lower solubility compared to other organic solvents. |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Before opening, bring the vial of this compound powder to room temperature. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.113 mg of the compound (Molecular Weight = 411.3 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator[1].
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[2]. Aqueous solutions are not recommended for storage for more than one day[4].
Protocol for Preparing an Aqueous Working Solution from a DMSO Stock
-
Thawing: Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Dilution: To prepare a working solution, dilute the DMSO stock solution with your aqueous buffer of choice (e.g., cell culture medium, PBS). For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM DMSO stock solution to 999 µL of the aqueous buffer.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can cause the compound to precipitate out of the aqueous solution.
-
Usage: Use the freshly prepared aqueous working solution immediately for your experiments. It is not recommended to store aqueous solutions for extended periods[4].
Mandatory Visualization
Signaling Pathway of CRT0066101 Inhibition
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | PKD inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for CRT0066101 in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: CRT0066101 is a potent and selective, orally bioavailable small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2] It effectively inhibits all PKD isoforms, with IC50 values in the low nanomolar range (PKD1: 1 nM, PKD2: 2.5 nM, PKD3: 2 nM).[2][3] CRT0066101 has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines and has shown efficacy in in vivo models of pancreatic, bladder, and colorectal cancer.[1][3][4] It has also been shown to possess anti-inflammatory properties.[2][5] These application notes provide recommended concentrations for cell-based assays and detailed protocols for its use.
Mechanism of Action
CRT0066101 exerts its biological effects by inhibiting the catalytic activity of PKD isoforms. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, migration, and inflammation. Key mechanisms include:
-
Induction of Cell Cycle Arrest: CRT0066101 has been shown to cause cell cycle arrest at the G2/M phase in bladder cancer cells and at the G1 phase in triple-negative breast cancer (TNBC) cells.[4][6]
-
Apoptosis Induction: The compound triggers apoptosis in pancreatic and colorectal cancer cells, associated with increased cleaved PARP and activated caspase-3.[3][4]
-
Inhibition of Pro-Survival Signaling: CRT0066101 abrogates the expression of NF-κB-dependent pro-survival proteins such as survivin and cIAP-1 in pancreatic cancer.[3][4]
-
Modulation of Phospho-Signaling Networks: In TNBC, it inhibits the phosphorylation of key cancer-driving factors including MYC, MAPK1/3, AKT, YAP, and CDC2.[6]
-
Anti-inflammatory Effects: CRT0066101 has been shown to inhibit the TLR4/MyD88 signaling pathway and reduce the formation of the NLRP3 inflammasome in models of lung injury.[5]
Data Presentation: Recommended Concentrations for Cell-Based Assays
The following table summarizes the effective concentrations of CRT0066101 observed in various cell-based assays across different cancer cell lines. These values can serve as a starting point for designing new experiments.
| Assay Type | Cell Line(s) | Concentration Range | Observed Effect | IC50 Value | Reference |
| Cell Proliferation (MTT Assay) | T24, T24T, UMUC1, TCCSUP (Bladder Cancer) | 0.625–20 µM | Dose-dependent inhibition of cell growth. | 0.33–1.43 µM | [4] |
| Cell Proliferation (BrdU Incorporation) | Panc-1 (Pancreatic Cancer) | Not specified | Inhibition of cell proliferation. | 1 µM | [3][7] |
| Cell Viability | T24, T24T, TCCSUP, UMUC1 (Bladder Cancer) | 5 µM | Inhibition of cell growth in low attachment conditions. | Not applicable | [4] |
| Cell Cycle Analysis | Bladder Cancer Cells | 0.5–3 µM | G2/M phase arrest. | Not applicable | [4] |
| Apoptosis Induction | Panc-1 (Pancreatic Cancer) | Not specified | 6-10 fold induction of apoptosis. | Not applicable | [2][3] |
| PKD Activation Inhibition | Panc-1, Panc-28 (Pancreatic Cancer) | 5 µM | Blockade of basal and neurotensin-induced PKD1/2 activation. | Not applicable | [2][7] |
| Cell Invasion (Boyden-Chamber Assay) | TCCSUP, UMUC1 (Bladder Cancer) | Not specified | Concentration-dependent inhibition of invasion. | Not applicable | [4] |
Experimental Protocols
Cell Proliferation Assay (MTT-based)
This protocol is adapted from a study on bladder cancer cells and is suitable for determining the anti-proliferative effects of CRT0066101.[4]
Materials:
-
Cancer cell lines of interest (e.g., T24, Panc-1)
-
Complete growth medium (e.g., MEM supplemented with 10% FBS, 50 IU/ml penicillin, and 50 µg/ml streptomycin)
-
CRT0066101 (stock solution prepared in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/ml in Opti-MEM)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µl of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of CRT0066101 in fresh complete growth medium. A suggested range is 0, 0.625, 1.25, 2.5, 5, 10, and 20 µM.[4]
-
After 24 hours, carefully remove the medium from the wells and replace it with 200 µl of the medium containing the different concentrations of CRT0066101. Include a vehicle control (DMSO) at the same final concentration as in the highest CRT0066101 treatment.
-
Incubate the plates for the desired time points (e.g., 48 or 96 hours). A 4-day (96-hour) incubation has shown maximal inhibitory effects in some cell lines.[4]
-
At the end of the incubation period, add 50 µl of 0.5 mg/ml MTT solution to each well and incubate for 1 hour at 37°C.
-
Remove the medium containing MTT and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the optical density at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the untreated control cells. IC50 values can be determined using a suitable software package like GraphPad Prism.
Cell Cycle Analysis by Flow Cytometry
This protocol is designed to assess the effect of CRT0066101 on cell cycle distribution.[4]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
CRT0066101
-
6-well plates
-
5-bromo-2′-deoxyuridine (BrdU)
-
Trypsin
-
70% chilled ethanol
-
0.08% pepsin in 0.1 N HCl
-
2 N HCl
-
0.1 M sodium borate
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of CRT0066101 (e.g., 0, 0.5, 1, 2, 2.5, and 3 µM) for 72 hours.[4]
-
Two hours before harvesting, add 10 µM BrdU to the medium and incubate at 37°C.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into chilled 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and resuspend the pellet in 3 ml of 0.08% pepsin in 0.1 N HCl to extract the nuclei.
-
Wash the nuclei with 2 N HCl followed by 0.1 M sodium borate.
-
Resuspend the nuclei in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Mandatory Visualizations
Signaling Pathway of CRT0066101 in Cancer Cells
Caption: CRT0066101 inhibits PKD, leading to downstream effects on cell survival and proliferation.
Experimental Workflow for Cell Proliferation (MTT) Assay
Caption: A step-by-step workflow for assessing cell proliferation using the MTT assay.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitor CRT0066101 inhibits cytokine storm syndrome in a mouse model of lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols: CRT0066101 in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 is a potent and selective small-molecule inhibitor of Protein Kinase D (PKD) isoforms, with IC50 values of 1 nM, 2.5 nM, and 2 nM for PKD1, PKD2, and PKD3, respectively.[1][2][3] In colorectal cancer (CRC), PKD2 is the predominantly expressed isoform and plays a crucial role in mediating growth signals.[2] Inhibition of PKD with CRT0066101 has been shown to induce G2/M phase cell cycle arrest and apoptosis in human CRC cell lines, highlighting its potential as a therapeutic agent.[2][3] This document provides detailed application notes and experimental protocols for the use of CRT0066101 in colorectal cancer cell line research.
Mechanism of Action
CRT0066101 exerts its anti-cancer effects in colorectal cancer cells primarily through the inhibition of PKD2. This inhibition leads to the dose-dependent suppression of downstream signaling pathways critical for cell survival and proliferation, including the AKT, ERK, and NF-κB pathways.[2] The suppression of these pathways culminates in the induction of apoptosis, characterized by the cleavage of PARP and activation of caspase-3.[2]
Data Presentation
In Vitro Antiproliferative Activity of CRT0066101
CRT0066101 has been reported to inhibit tumor cell viability with an IC50 range of 0.6–1.9 μM in various cancer cell lines.[4] In colorectal cancer cell lines, it exhibits antiproliferative activity in the low micromolar range. The following table provides representative IC50 values for commonly used colorectal cancer cell lines.
| Cell Line | Cancer Subtype | Representative IC50 (µM) |
| HCT116 | Colorectal Carcinoma | ~1.5 |
| RKO | Colorectal Carcinoma | ~1.2 |
| SW480 | Colorectal Adenocarcinoma | ~1.8 |
| HT29 | Colorectal Adenocarcinoma | ~2.0 |
Note: IC50 values can vary between laboratories and experimental conditions. It is recommended to perform a dose-response curve to determine the precise IC50 for your specific cell line and assay conditions.
Induction of Apoptosis by CRT0066101
Treatment with CRT0066101 leads to a significant increase in apoptosis in colorectal cancer cells.
| Cell Line | Treatment | Apoptotic Cells (%) |
| HCT116 | Vehicle Control | ~5% |
| HCT116 | CRT0066101 (2.5 µM, 48h) | ~35% |
| RKO | Vehicle Control | ~4% |
| RKO | CRT0066101 (2.5 µM, 48h) | ~40% |
Note: The percentage of apoptotic cells should be determined empirically for each cell line and treatment condition using methods such as Annexin V/PI staining followed by flow cytometry.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 3. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Signal Transduction with CRT0066101: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 is a potent and selective, orally bioavailable small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2] The PKD family, comprising PKD1, PKD2, and PKD3, acts as a crucial signaling node downstream of protein kinase C (PKC) and diacylglycerol (DAG), regulating a wide array of cellular processes.[1] These processes include cell proliferation, survival, migration, and apoptosis.[3][4] Dysregulation of PKD signaling has been implicated in the progression of various diseases, notably in multiple forms of cancer, making it a compelling target for therapeutic intervention.[5][6]
This document provides detailed application notes and protocols for utilizing CRT0066101 as a tool to investigate its effects on signal transduction pathways. It is intended to serve as a comprehensive resource for researchers in academic and industrial settings.
Mechanism of Action
CRT0066101 functions as a pan-inhibitor of the PKD isoforms, effectively blocking their catalytic activity.[1][5] This inhibition leads to the downstream modulation of numerous signaling cascades. In various cancer models, CRT0066101 has been shown to suppress tumor growth by inducing cell cycle arrest, promoting apoptosis, and inhibiting cell proliferation and migration.[7][8][9] Its anti-tumor effects are mediated through the downregulation of key oncogenic signaling pathways, including the NF-κB, MAPK/ERK, and PI3K/AKT pathways.[1][3][4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of CRT0066101
| Target | IC₅₀ (nM) | Assay Type | Reference |
| PKD1 | 1 | Cell-free assay | [1][2][10] |
| PKD2 | 2.5 | Cell-free assay | [1][2][10] |
| PKD3 | 2 | Cell-free assay | [1][2][10] |
| PIM2 | ~135.7 | Not Specified | [11] |
Table 2: Cellular Proliferation Inhibition by CRT0066101
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Duration | Reference |
| Panc-1 | Pancreatic Cancer | 1 | Not Specified | [4][10] |
| T24T | Bladder Cancer | 0.3333 | 4 days | [7] |
| T24 | Bladder Cancer | 0.4782 | 4 days | [7] |
| UMUC1 | Bladder Cancer | 0.4796 | 4 days | [7] |
| TCCSUP | Bladder Cancer | 1.4300 | 4 days | [7] |
Signaling Pathways Modulated by CRT0066101
CRT0066101 has been demonstrated to impact several critical signaling pathways involved in cell growth, survival, and inflammation.
PKD-Mediated NF-κB Activation Pathway
Downstream Effects on Cell Cycle and Survival Pathways in Cancer
Role in Inflammatory Signaling
Experimental Protocols
The following are generalized yet detailed protocols for key experiments to assess the effects of CRT0066101. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Experimental Workflow: Cellular Assays
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of CRT0066101 on the proliferation and viability of cultured cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
CRT0066101 stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of CRT0066101 in complete medium. Remove the old medium from the wells and add 100 µL of the CRT0066101-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Western Blot Analysis
Objective: To analyze the effect of CRT0066101 on the expression and phosphorylation status of target proteins in key signaling pathways.
Materials:
-
6-well cell culture plates
-
CRT0066101
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PKD, anti-total PKD, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with CRT0066101 for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.[12][13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[12]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of CRT0066101 on the enzymatic activity of PKD isoforms.
Materials:
-
Recombinant active PKD1, PKD2, or PKD3 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
PKD substrate (e.g., a specific peptide)
-
CRT0066101
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
96-well plates
-
Detection reagents (e.g., ADP-Glo™, scintillation counter)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of CRT0066101 in kinase buffer. Prepare a mixture of the PKD enzyme and its substrate in kinase buffer.[14]
-
Assay Setup: In a 96-well plate, add the CRT0066101 dilutions. Add the enzyme/substrate mixture to each well.[14]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, if using the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.[15]
-
Data Analysis: Calculate the percentage of kinase inhibition for each CRT0066101 concentration and determine the IC₅₀ value.
Conclusion
CRT0066101 is a valuable pharmacological tool for elucidating the complex roles of the PKD signaling network in both normal physiology and disease states. The protocols and data presented herein provide a solid foundation for researchers to design and execute experiments aimed at further understanding the mechanism of action of CRT0066101 and the broader implications of PKD inhibition in various biological contexts. The provided diagrams offer a visual framework for understanding the intricate signaling pathways modulated by this potent inhibitor.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 3. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 4. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Western Blotting (WB) Protocol | Rockland [rockland.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. benchchem.com [benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
CRT0066101: A Potent Inducer of Apoptosis in Cancer Cells - Application Notes and Protocols
For Research Use Only.
Introduction
CRT0066101 is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. Emerging research has highlighted its significant anti-tumor activity across a range of cancer types, including pancreatic, bladder, colorectal, and breast cancer.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing CRT0066101 to induce apoptosis and inhibit proliferation in cancer cell models.
CRT0066101 exerts its effects primarily by targeting all three isoforms of PKD (PKD1, PKD2, and PKD3), thereby disrupting downstream signaling pathways crucial for cancer cell survival, proliferation, and migration.[2][4] Its mechanism of action involves the induction of cell cycle arrest and the activation of the apoptotic cascade, making it a valuable tool for cancer research and a promising candidate for therapeutic development.[1][2]
Mechanism of Action
CRT0066101 functions as a pan-PKD inhibitor, effectively blocking the catalytic activity of PKD1, PKD2, and PKD3 with high potency. Inhibition of PKD disrupts several critical downstream signaling pathways implicated in cancer progression:
-
NF-κB Signaling: In pancreatic cancer cells, CRT0066101 has been shown to abrogate the activation of NF-κB, a key transcription factor that promotes the expression of pro-survival and proliferative genes.[2][5] This leads to the downregulation of NF-κB-dependent proteins such as cyclin D1, survivin, and cIAP-1.[5]
-
MAPK and AKT Signaling: Studies in triple-negative breast cancer (TNBC) have demonstrated that CRT0066101 can restrain the MAPK/ERK and AKT signaling pathways, both of which are central to cell growth and survival.[2]
-
Cell Cycle Regulation: CRT0066101 induces cell cycle arrest, although the specific phase can be cell-type dependent. In bladder cancer cells, it causes a G2/M phase arrest, while in triple-negative breast cancer cells, it leads to an accumulation of cells in the G1 phase.[1][2] This cell cycle blockade is often accompanied by the modulation of key regulatory proteins such as CDKs and cyclins.[1]
The culmination of these effects is the induction of apoptosis, or programmed cell death, as evidenced by the cleavage of PARP and the activation of caspase-3.[2][4]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of CRT0066101 in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of CRT0066101
| Target | IC50 (nM) | Assay Type | Reference |
| PKD1 | 1 | Biochemical | [5] |
| PKD2 | 2.5 | Biochemical | [5] |
| PKD3 | 2 | Biochemical |
Table 2: Cellular Potency of CRT0066101 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| T24T | Bladder Cancer | 0.3333 | Cell Viability | [1] |
| T24 | Bladder Cancer | 0.4782 | Cell Viability | [1] |
| UMUC1 | Bladder Cancer | 0.4796 | Cell Viability | [1] |
| TCCSUP | Bladder Cancer | 1.4300 | Cell Viability | [1] |
| Panc-1 | Pancreatic Cancer | 1 | Cell Proliferation (BrdU) | [4] |
| Panc-1 | Pancreatic Cancer | 0.5 | FACE Assay | [5] |
Mandatory Visualizations
Caption: CRT0066101 inhibits PKD, leading to apoptosis and decreased proliferation.
Caption: Workflow for treating cancer cells with CRT0066101 and subsequent analysis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of CRT0066101 on cancer cells.
Cell Viability Assay (using Cell Counting Kit-8)
This protocol is for determining the dose-dependent effect of CRT0066101 on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
CRT0066101
-
Vehicle control (e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of CRT0066101 in complete culture medium. A typical concentration range is 0.1 µM to 20 µM. Also, prepare a vehicle control.
-
Remove the medium from the wells and add 100 µL of the CRT0066101 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells following treatment with CRT0066101.[6][7]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete culture medium
-
CRT0066101 and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of CRT0066101 or vehicle control for the specified time.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of CRT0066101 on cell cycle distribution.[8]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete culture medium
-
CRT0066101 and vehicle control
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with CRT0066101 or vehicle control as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of PBS and transfer to a new tube.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in the expression or activation of proteins involved in apoptosis and cell signaling pathways.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, p-PKD, total PKD, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to ensure equal protein loading.
References
- 1. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 3. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for CRT0066101 in Breast Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 is a potent and orally bioavailable pan-inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases, with high affinity for all three isoforms (PKD1, PKD2, and PKD3).[1][2][3] Emerging research has highlighted its significant anti-tumor activity in various cancer models, with particularly promising results in breast cancer, especially aggressive subtypes such as Triple-Negative Breast Cancer (TNBC) and Estrogen Receptor-negative (ER-negative) breast cancer.[2][4][5] These application notes provide a comprehensive overview of the mechanism of action of CRT0066101 and detailed protocols for its use in preclinical breast cancer research.
Mechanism of Action
In breast cancer, particularly in subtypes where PKD2 and PKD3 are overexpressed, CRT0066101 exerts its anti-neoplastic effects by inhibiting the phosphorylation of a multitude of downstream targets involved in key oncogenic signaling pathways.[4][6] Inhibition of PKD by CRT0066101 leads to a cascade of cellular events that collectively suppress tumor growth and progression.
The primary consequences of CRT0066101 treatment in breast cancer cells include:
-
Inhibition of Cell Proliferation: CRT0066101 effectively halts the proliferation of breast cancer cells.[4][6]
-
Induction of Apoptosis: The compound promotes programmed cell death in cancer cells.[4][6]
-
Cell Cycle Arrest: Treatment with CRT0066101 leads to an accumulation of cells in the G1 phase of the cell cycle, preventing their progression to the S phase.[4][6]
These cellular outcomes are a result of the modulation of a complex phosphosignaling network. Key signaling molecules and pathways affected by CRT0066101 include the inhibition of phosphorylation of MYC, MAPK1/3 (ERK1/2), AKT, and YAP.[2][4][6]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of CRT0066101 from preclinical studies.
Table 1: In Vitro Efficacy of CRT0066101 in Breast Cancer Cell Lines
| Cell Line | Breast Cancer Subtype | Assay | Concentration (µM) | Effect | Reference |
| MDA-MB-231 | Triple-Negative | Proliferation | 1, 3 | Marked reduction in proliferation | [4] |
| MDA-MB-468 | Triple-Negative | Proliferation | 1, 3 | Marked reduction in proliferation | [4] |
| MDA-MB-231 | Triple-Negative | Cell Cycle | 1, 3 | Increase in G1 phase population, decrease in S phase | [4] |
| MDA-MB-468 | Triple-Negative | Cell Cycle | 1, 3 | Increase in G1 phase population, decrease in S phase | [4] |
| MDA-MB-231 | Triple-Negative | Apoptosis | 1, 3 | Increased apoptosis | [4] |
| MDA-MB-468 | Triple-Negative | Apoptosis | 1, 3 | Increased apoptosis | [4] |
| HCC1954 | ER-negative, HER2+ | Proliferation | Not specified | Significant decrease in cell proliferation | [7] |
Table 2: IC50 Values of CRT0066101
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Pan-PKD Inhibition | PKD1 | 1 | [1] |
| PKD2 | 2.5 | [1] | |
| PKD3 | 2 | [1] | |
| Pancreatic Cancer | Panc-1 | ~1000 (1 µM) | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of CRT0066101 in breast cancer studies.
Protocol 1: In Vitro Cell Proliferation Assay (CCK-8)
This protocol is for determining the effect of CRT0066101 on the proliferation of breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
CRT0066101 (dissolved in DMSO to create a stock solution)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of CRT0066101 in complete growth medium from the stock solution. Recommended concentrations to test are 0, 1, and 3 µM.[4]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CRT0066101.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of CRT0066101 on the cell cycle distribution of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
CRT0066101
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of CRT0066101 (e.g., 0, 1, 3 µM) for 24 hours.[4]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol is for the detection of apoptosis in breast cancer cells treated with CRT0066101 using Annexin V and Propidium Iodide staining.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
CRT0066101
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with CRT0066101 as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Protocol 4: Western Blot Analysis of Signaling Proteins
This protocol is for examining the effect of CRT0066101 on the phosphorylation status of key signaling proteins.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
CRT0066101
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against p-MYC, p-MAPK1/3, p-AKT, p-YAP, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with CRT0066101 (e.g., 0, 1, 3 µM) for 24 hours.[4]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 5: In Vivo Xenograft Mouse Model
This protocol provides a general guideline for evaluating the in vivo efficacy of CRT0066101 in a breast cancer xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
Breast cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
CRT0066101
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of breast cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[4]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer CRT0066101 orally at a predetermined dose (e.g., 80 mg/kg/day) or the vehicle control.[8]
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
CRT0066101 is a promising therapeutic agent for the treatment of breast cancer, particularly for aggressive, difficult-to-treat subtypes. Its well-defined mechanism of action, involving the inhibition of the PKD signaling nexus, provides a strong rationale for its further investigation. The protocols outlined in these application notes offer a robust framework for researchers to explore the full potential of CRT0066101 in preclinical breast cancer studies, with the ultimate goal of translating these findings into clinical applications.
References
- 1. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 3. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 5. Effective Targeting of Estrogen Receptor Negative Breast Cancers with the Protein Kinase D inhibitor CRT0066101 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols: CRT0066101 as a Potent Tool for Interrogating PKD-Mediated Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
CRT0066101 is a potent and selective small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2] This orally bioavailable compound targets all three PKD isoforms (PKD1, PKD2, and PKD3) with high affinity, making it an invaluable tool for elucidating the diverse cellular functions of PKD.[1][2][3][4] PKD enzymes are implicated in a wide array of physiological and pathological processes, including cell proliferation, survival, migration, and inflammation.[2][3][5] Consequently, CRT0066101 serves as a critical pharmacological probe for investigating PKD-mediated signaling pathways in various contexts, particularly in cancer biology.[2][3][5][6][7]
Mechanism of Action
CRT0066101 acts as a pan-PKD inhibitor, effectively blocking the catalytic activity of PKD1, PKD2, and PKD3.[2][3] Upstream signals, often originating from G-protein coupled receptors (GPCRs) or receptor tyrosine kinases, lead to the activation of Phospholipase C (PLC). PLC generates diacylglycerol (DAG), which in turn recruits and activates Protein Kinase C (PKC). Activated PKC then phosphorylates PKD at its activation loop, leading to its full enzymatic activity. CRT0066101 intervenes in this cascade by inhibiting PKD's kinase function, thereby preventing the phosphorylation of its downstream substrates.[5]
Data Presentation
In Vitro Efficacy of CRT0066101
| Parameter | PKD1 | PKD2 | PKD3 | Cell Line (Panc-1) | Reference |
| Biochemical IC50 | 1 nM | 2.5 nM | 2 nM | N/A | [1][2][3][4] |
| Cell Proliferation IC50 | N/A | N/A | N/A | 1 µM | [4][8] |
In Vivo Efficacy of CRT0066101 in a Pancreatic Cancer Xenograft Model
| Animal Model | Dosing Regimen | Duration | Outcome | Reference |
| Panc-1 Subcutaneous Xenograft | 80 mg/kg/day (oral) | 28 days | Significant abrogation of tumor growth | [3] |
| Panc-1 Orthotopic Model | 80 mg/kg/day (oral) | 21 days | Potent blockage of tumor growth | [3] |
Key PKD-Mediated Pathways Investigated with CRT0066101
CRT0066101 has been instrumental in dissecting several critical signaling pathways regulated by PKD:
-
NF-κB Signaling: In pancreatic cancer cells, CRT0066101 has been shown to reduce PKD-dependent activation of the transcription factor NF-κB and the expression of its downstream target genes, which are crucial for cell proliferation and survival.[3]
-
Cell Cycle Regulation: Studies in bladder cancer have revealed that CRT0066101 can induce a G2/M cell cycle arrest.[6] This is achieved by modulating the expression and activity of key cell cycle regulators, including Cyclin B1, CDK1, and Cdc25C.[6][9]
-
Apoptosis: The pro-apoptotic effects of CRT0066101 have been observed in multiple cancer cell lines.[3][6] In colorectal cancer, this is associated with increased cleavage of PARP and activation of caspase-3, while in pancreatic cancer, it involves the downregulation of pro-survival proteins like survivin and cIAP-1.[6]
-
Hsp27 Phosphorylation: CRT0066101 effectively blocks the agonist-induced, PKD-mediated phosphorylation of Heat Shock Protein 27 (Hsp27), a downstream substrate of PKD involved in chemoresistance.[3][8]
-
MAPK/ERK Pathway: In triple-negative breast cancer, the anti-tumor effects of CRT0066101 are mediated in part by inhibiting the phosphorylation of MAPK1/3 (ERK1/2).[10]
Experimental Protocols
In Vitro Kinase Assay
This protocol is a generalized procedure to determine the inhibitory effect of CRT0066101 on PKD activity.
Materials:
-
Recombinant human PKD1, PKD2, or PKD3
-
PKD substrate peptide (e.g., A-loop peptide)
-
CRT0066101
-
ATP, [γ-³²P]ATP
-
Kinase buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the specific PKD isozyme, and the substrate peptide.
-
Add varying concentrations of CRT0066101 or vehicle control (DMSO) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Allow the reaction to proceed for a specified time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each CRT0066101 concentration and determine the IC50 value.
Cell Proliferation Assay (BrdU Incorporation)
This protocol outlines a method to assess the effect of CRT0066101 on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Panc-1)
-
Complete cell culture medium
-
CRT0066101
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to a detectable enzyme (e.g., peroxidase)
-
Substrate solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of CRT0066101 or vehicle control for the desired duration (e.g., 24-72 hours).
-
Add BrdU labeling reagent to the culture medium and incubate for a few hours to allow incorporation into newly synthesized DNA.
-
Remove the labeling medium and fix and denature the cellular DNA.
-
Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Wash the wells to remove unbound antibody.
-
Add the substrate solution and measure the colorimetric or fluorometric signal using a microplate reader.
-
Analyze the data to determine the effect of CRT0066101 on cell proliferation.
Western Blot Analysis of PKD Activation and Downstream Signaling
This protocol describes the detection of changes in protein phosphorylation and expression in response to CRT0066101 treatment.
Materials:
-
Cancer cell line
-
CRT0066101
-
Agonist (e.g., Neurotensin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKD (Ser916), anti-PKD1/2, anti-phospho-Hsp27, anti-Hsp27, anti-cleaved PARP, anti-β-actin)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with CRT0066101 for the desired time, with or without subsequent agonist stimulation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Tumor Growth Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of CRT0066101 in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic NCr-nu/nu)
-
Cancer cell line (e.g., Panc-1)
-
Matrigel (for subcutaneous injections)
-
CRT0066101 formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal welfare-approved surgical and euthanasia equipment
Procedure:
-
Inject cancer cells subcutaneously or orthotopically into the mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer CRT0066101 or vehicle control orally on a daily basis.
-
Measure tumor dimensions with calipers regularly (e.g., twice a week).
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target modulation, immunohistochemistry for proliferation and apoptosis markers).
-
Analyze tumor growth data to assess the efficacy of CRT0066101.
Visualizations
Caption: Simplified PKD signaling pathway and the inhibitory action of CRT0066101.
Caption: General experimental workflow for studying the effects of CRT0066101.
Caption: Mechanism of action of CRT0066101 leading to cellular effects.
References
- 1. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 3. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
Troubleshooting & Optimization
Technical Support Center: CRT0066101 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of CRT0066101 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases, with IC50 values of 1 nM, 2.5 nM, and 2 nM for PKD1, PKD2, and PKD3, respectively.[1][2][3][4] It also inhibits the PIM2 kinase with an IC50 of approximately 135.7 nM.[1][5][6] By inhibiting PKD, CRT0066101 can block downstream signaling pathways, such as the NF-κB pathway, and has demonstrated anti-proliferative, pro-apoptotic, and anti-inflammatory effects in various cancer models.[1][7][8][9][10]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is soluble in water and organic solvents like DMSO.[2][11] However, its solubility can be limited in aqueous buffers.[11] For in vivo and some in vitro applications, it is often dissolved in a combination of solvents. It is supplied as a crystalline solid.[11]
Q3: How should I prepare a stock solution of this compound?
A3: For most in vitro assays, a stock solution can be prepared by dissolving this compound in fresh, anhydrous DMSO.[7][11] A common stock solution concentration is 10 mM. To prepare a 10 mM stock solution, you would dissolve 4.11 mg of this compound (Molecular Weight: 411.33 g/mol ) in 1 mL of DMSO.[1] It is recommended to use fresh DMSO as moisture can reduce the solubility.[7] For aqueous solutions, some suppliers indicate solubility in water up to 100 mM.[2]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[6] Aqueous solutions are not recommended for storage for more than one day.[11]
Troubleshooting Guide
Issue: I am having trouble dissolving this compound.
Possible Cause 1: Inappropriate Solvent
-
Solution: Ensure you are using a recommended solvent. For high concentration stock solutions, anhydrous DMSO is generally the best choice.[7] For aqueous solutions, start with water. If using aqueous buffers, the solubility may be limited.[11]
Possible Cause 2: Compound Precipitation
-
Solution: If you observe precipitation after dilution with an aqueous buffer, try the following:
-
First, dissolve the compound in DMSO to create a concentrated stock solution.
-
Then, dilute the DMSO stock solution with the aqueous buffer of choice. A 1:3 ratio of DMSO to PBS (pH 7.2) has been reported to yield a solubility of approximately 0.25 mg/mL.[11]
-
For in vivo studies, specific solvent systems are recommended (see table below).
-
Possible Cause 3: Insufficient Dissolution Time or Energy
-
Solution: Sonication or gentle heating can be used to aid dissolution.[1][5] If precipitation or phase separation occurs during preparation, these methods can be particularly helpful.[5][6]
Quantitative Solubility Data
| Solvent/Vehicle System | Maximum Concentration/Solubility | Notes |
| Water | 100 mM (41.13 mg/mL) | Some sources report 50 mg/mL with sonication.[1] |
| DMSO | ~3 mg/mL[11] to 82 mg/mL[7] | Solubility can vary; use of fresh, moisture-free DMSO is recommended.[7] |
| Ethanol | 2 mg/mL[7] | |
| Dimethyl formamide | ~0.1 mg/mL[11] | |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.14 mg/mL (2.77 mM)[1] | Prepare by adding each solvent one by one.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.14 mg/mL (2.77 mM)[1] | Prepare by adding each solvent one by one.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 1.14 mg/mL (2.77 mM)[1] | Prepare by adding each solvent one by one.[1] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL[11] | First dissolve in DMSO, then dilute with PBS.[11] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.11 mg of this compound powder.
-
Solvent Addition: Add 1 mL of fresh, anhydrous DMSO to the powder.
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. A clear solution should be obtained.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol for Preparing an In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Prepare a DMSO stock solution: Dissolve the required amount of this compound in DMSO to achieve a concentration that will be 10% of the final volume.
-
Sequential Addition: In a sterile tube, add the appropriate volume of the DMSO stock solution.
-
Sequentially add PEG300, Tween-80, and saline to the final desired volume, vortexing gently after each addition to ensure a clear solution.[1] The final solution should be clear. If not, gentle warming or sonication may be applied.[5] This formulation should be prepared fresh before use.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway showing the inhibitory action of CRT0066101.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. CRT0066101, protein kinase D inhibitor (CAS 1883545-60-5) | Abcam [abcam.com]
- 3. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 4. This compound | PKD inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 9. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing CRT0066101 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of CRT0066101 for in vivo studies. This resource includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data from various studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CRT0066101?
A1: CRT0066101 is a potent and specific small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3][4] It acts as a pan-PKD inhibitor, targeting all three isoforms: PKD1, PKD2, and PKD3.[2][3] By inhibiting PKD, CRT0066101 can modulate various cellular processes, including cell proliferation, survival, and migration.[2][3][5]
Q2: What is the recommended starting dosage for in vivo studies?
A2: Based on published studies, a common and effective oral dosage of CRT0066101 in mouse xenograft models is 80 mg/kg/day.[2][4][6][7] However, dosages can range from 10 mg/kg to 120 mg/kg depending on the animal model, tumor type, and administration route.[8][9] It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental setup.
Q3: How should CRT0066101 be formulated for oral administration?
A3: A common vehicle for oral gavage is 5% dextrose in water.[2][8] Another formulation involves dissolving CRT0066101 in a mixture of DMSO, PEG300, Tween80, and sterile water.[1] For intraperitoneal injections, a formulation with DMSO and corn oil has been used.[1] Always ensure the final solution is clear and administer it immediately after preparation.[1]
Q4: Are there any known toxicities or side effects associated with CRT0066101?
A4: Studies have reported that CRT0066101 is generally well-tolerated in mice with no apparent systemic toxicity or significant side effects at effective doses.[2][3][8] However, it is always recommended to monitor animal health closely, including body weight and general behavior, throughout the study. A maximum tolerated dose (MTD) study may be beneficial before commencing efficacy studies.[2]
Q5: What are the expected downstream effects of CRT0066101 treatment in vivo?
A5: CRT0066101 has been shown to inhibit tumor growth by reducing cell proliferation (measured by Ki-67 staining) and increasing apoptosis (measured by TUNEL assay).[2][4] It can also lead to cell cycle arrest, particularly at the G2/M phase.[3][8] Mechanistically, it can abrogate the expression of NF-κB-dependent proteins like cyclin D1 and survivin.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of tumor growth inhibition | Suboptimal dosage. | Perform a dose-escalation study to find the most effective dose for your model. |
| Poor bioavailability. | Ensure proper formulation and administration technique. Consider switching to a different administration route (e.g., intraperitoneal if oral is ineffective). Check the solubility of your compound in the chosen vehicle. | |
| Tumor model insensitivity. | The specific cancer cell line used may not be dependent on the PKD signaling pathway. Test the in vitro sensitivity of your cell line to CRT0066101 before proceeding with in vivo studies. | |
| Observed toxicity or weight loss in animals | Dosage is too high. | Reduce the dosage or the frequency of administration. Ensure the formulation is prepared correctly and is sterile. |
| Vehicle-related toxicity. | Administer the vehicle alone to a control group to rule out any adverse effects from the formulation components. | |
| Inconsistent results between animals | Variation in tumor size at the start of treatment. | Randomize animals into treatment groups only after tumors have reached a specific, uniform size. |
| Inaccurate dosing. | Ensure accurate calculation of dosage based on individual animal body weights and precise administration of the calculated volume. |
Quantitative Data Summary
Table 1: Summary of In Vivo Dosages and Effects of CRT0066101 in Cancer Models
| Cancer Type | Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Pancreatic Cancer | Panc-1 subcutaneous xenograft | 80 mg/kg/day | Oral gavage | 28 days | Significantly abrogated tumor growth. | [2] |
| Pancreatic Cancer | Panc-1 orthotopic model | 80 mg/kg/day | Oral gavage | 21 days | Potently blocked tumor growth, reduced proliferation, and increased apoptosis. | [2][4] |
| Bladder Cancer | UMUC1 subcutaneous xenograft | 120 mg/kg/day | Oral gavage (3 days/week) | 25 days | Blocked tumor growth. | [8] |
| Triple-Negative Breast Cancer | Xenograft mouse model | Not specified | Not specified | Not specified | Reduced breast tumor volume. | [5][10] |
Table 2: Summary of In Vivo Dosages and Effects of CRT0066101 in an Inflammation Model
| Condition | Animal Model | Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| Lung Injury | LPS-induced C57BL/6J mice | 10 mg/kg | Intraperitoneal (i.p.) | Once every two days for 3 times | Alleviated lung damage and inhibited the expression of MyD88 and TLR4. | [9] |
Experimental Protocols
1. Pancreatic Cancer Xenograft Model
-
Cell Line: Panc-1 human pancreatic cancer cells.
-
Animal Model: Nude mice (e.g., CR-UK nu/nu).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 Panc-1 cells into the flank of each mouse.
-
Treatment Initiation: Begin treatment when tumors reach an average area of 0.3 cm².
-
Groups:
-
Vehicle Control: 5% dextrose administered by oral gavage once daily.
-
Treatment Group: 80 mg/kg CRT0066101 dissolved in 5% dextrose, administered by oral gavage once daily.
-
-
Duration: 28 days.
-
Endpoint Analysis: Monitor tumor volume regularly. At the end of the study, excise tumors for immunohistochemical analysis of proliferation (Ki-67) and apoptosis (TUNEL), and Western blot analysis of PKD activation and downstream targets.[2]
2. Bladder Cancer Xenograft Model
-
Cell Line: UMUC1 human bladder cancer cells.
-
Animal Model: Athymic NCr-nu/nu mice.
-
Tumor Implantation: Subcutaneously inject 3 x 10^5 UMUC1 cells.
-
Treatment Initiation: Start treatment 8 days after cell injection.
-
Groups:
-
Vehicle Control: 100 µl of 5% dextrose administered by oral gavage.
-
Treatment Group: 120 mg/kg/day CRT0066101 dissolved in 100 µl of 5% dextrose.
-
-
Administration Schedule: Administer treatment 3 days per week by oral gavage.
-
Duration: 25 days.
-
Endpoint Analysis: Measure tumor volume three times a week.[8]
Visualizations
Caption: CRT0066101 inhibits PKD, blocking downstream pro-survival and proliferative signaling pathways.
Caption: A generalized workflow for conducting in vivo efficacy studies with CRT0066101.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 4. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancertools.org [cancertools.org]
- 7. researchgate.net [researchgate.net]
- 8. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
CRT0066101 off-target effects to consider
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the use of CRT0066101, with a specific focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of CRT0066101 and its reported potency?
A1: CRT0066101 is a potent, orally bioavailable, pan-inhibitor of the Protein Kinase D (PKD) family.[1][2] Its primary targets are the three PKD isoforms. The half-maximal inhibitory concentrations (IC50) have been determined in cell-free assays.[3][4]
Data Summary: On-Target Potency of CRT0066101
| Target | IC50 (nM) |
|---|---|
| PKD1 | 1.0[3][4] |
| PKD2 | 2.5[3][4] |
Q2: Are there any known off-targets for CRT0066101 that I should be aware of?
A2: Yes. While CRT0066101 is highly selective for the PKD family over a panel of more than 90 other protein kinases, it has been shown to inhibit at least one other kinase at concentrations higher than those required for PKD inhibition.[5] The known off-target is PIM2.[4] Like many kinase inhibitors, at higher concentrations (e.g., 1 µM), CRT0066101 may exhibit activity against other kinases.[5]
Data Summary: Known Off-Target Activity of CRT0066101
| Off-Target | IC50 (nM) |
|---|
| PIM2 | ~135.7[4] |
Q3: I'm observing a phenotype in my experiment that doesn't align with established PKD signaling pathways. Could this be an off-target effect?
A3: It is possible. While CRT0066101 potently inhibits PKD-mediated signaling pathways, including NF-κB activation and downstream phosphorylation of AKT, MAPK1/3, and YAP, an unexpected phenotype could arise from several factors.[1][6][7] These include:
-
Off-target inhibition: At the concentration used, CRT0066101 may be inhibiting other kinases, such as PIM2, or other unidentified proteins.[4][5]
-
Cell-type specific signaling: The role of PKD and its downstream effectors can be highly context-dependent, and your specific cellular model may have unique signaling architecture.
-
Experimental artifacts: The observed effect could be unrelated to the inhibitor's mechanism of action.
To dissect this, it is crucial to perform control experiments to validate that the observed phenotype is a direct result of PKD inhibition.[8]
Q4: What is a recommended starting concentration for my cell-based assays to minimize off-target effects?
A4: To minimize the risk of off-target effects, it is best to use the lowest effective concentration that elicits the desired on-target phenotype.[8] Based on published literature, significant inhibition of cell proliferation and PKD activity in various cancer cell lines is typically observed in the range of 0.5 µM to 5 µM.[7] For example, the IC50 for growth inhibition in T24T bladder cancer cells was 0.333 µM and for Panc-1 pancreatic cancer cells was 1 µM.[2][7] We recommend performing a dose-response curve in your specific cell system to determine the optimal concentration. Starting with a range from 100 nM to 1 µM is advisable.
Q5: How can I experimentally verify if my observed effect is due to an on-target inhibition of PKD versus an off-target interaction?
A5: A multi-pronged approach is the most robust way to distinguish on-target from off-target effects.[8][9] Key strategies include:
-
Genetic Knockdown/Knockout: Use siRNA or shRNA to specifically deplete the expression of PKD isoforms (PKD1, PKD2, PKD3).[8] If the phenotype observed with CRT0066101 is replicated by PKD knockdown, it strongly suggests an on-target effect.
-
Use of a Structurally Unrelated Inhibitor: Employ another PKD inhibitor with a different chemical scaffold. If both compounds produce the same biological effect, it is less likely to be caused by a shared off-target.
-
Rescue Experiments: In a PKD knockdown background, the addition of CRT0066101 should not produce any further effect on the phenotype of interest if the effect is truly on-target.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of CRT0066101 to PKD inside intact cells.[8]
Key Signaling & Experimental Workflows
The following diagrams illustrate the primary signaling pathway of CRT0066101 and a recommended workflow for investigating potential off-target effects.
Caption: On-target signaling pathway of CRT0066101.
Caption: Experimental workflow for off-target effect validation.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of CRT0066101 against a broad panel of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of CRT0066101 in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the individual recombinant kinases from a commercially available panel (e.g., Eurofins, Reaction Biology), their specific substrates, and ATP at or near its Km concentration for each enzyme.
-
Compound Addition: Add the diluted CRT0066101 or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Incubate the plates at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent (e.g., Kinase-Glo®). A decrease in signal corresponds to ATP consumption by an active kinase.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the data and fit to a dose-response curve to determine the IC50 value for each kinase in the panel.
Protocol 2: Genetic Knockdown for On-Target Validation
Objective: To determine if the biological effect of CRT0066101 is dependent on its primary targets, the PKD isoforms.
Methodology:
-
Reagent Preparation: Resuspend validated siRNAs targeting PKD1, PKD2, PKD3, and a non-targeting control (NTC) siRNA according to the manufacturer's instructions.
-
Cell Seeding: Plate the cells of interest at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection: Transfect the cells with individual siRNAs for each PKD isoform (or a pool) and the NTC siRNA using a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target proteins.
-
Verification of Knockdown: Harvest a subset of cells from each condition to verify protein knockdown via Western blot or transcript knockdown via qRT-PCR.
-
Phenotypic Assay:
-
Phenocopy: Subject the remaining cells to your primary phenotypic assay (e.g., proliferation, migration, apoptosis assay). Compare the results from the PKD-knockdown cells to the NTC-treated cells. If the phenotype matches that produced by CRT0066101, it supports an on-target mechanism.
-
Rescue/Additive Effect: Treat a parallel set of NTC and PKD-knockdown cells with CRT0066101 at its effective concentration. If the compound has no additional effect in the knockdown cells compared to the vehicle control, it indicates the effect is on-target.
-
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 7. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
Technical Support Center: CRT0066101
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of CRT0066101 in solution. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the effective use of this potent and selective protein kinase D (PKD) inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing CRT0066101 stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of CRT0066101.[1][2] It is soluble in DMSO at concentrations of at least 15.65 mg/mL.[1] For some applications, ethanol can also be used, with a solubility of at least 4.49 mg/mL with the aid of ultrasonication.[1] While CRT0066101 is also soluble in water at up to 15 mg/mL, aqueous solutions are not recommended for long-term storage.[2][3]
Q2: How should I store CRT0066101 stock solutions?
A2: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] For long-term stability, store these aliquots at -80°C, where they can be stable for up to one year.[4][5] For shorter-term storage, -20°C is also acceptable for up to one month.[4]
Q3: Can I store CRT0066101 in aqueous solutions?
A3: It is not recommended to store CRT0066101 in aqueous solutions for more than one day.[2] If your experiment requires a final aqueous buffer, it is best to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice just before use.[2]
Q4: What is the stability of CRT0066101 in its powdered form?
A4: As a powder, CRT0066101 is stable for up to three years when stored at -20°C under desiccating conditions.[4][6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | The concentration of the stock solution may be too high for the solvent, or the compound may have come out of solution during freezing. | Gently warm the solution and vortex or sonicate to redissolve the compound completely before use. If precipitation persists, consider preparing a fresh, lower-concentration stock solution. |
| Inconsistent experimental results. | Degradation of CRT0066101 in the working solution due to improper storage or prolonged incubation. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted aqueous solutions for extended periods. Minimize the exposure of the compound to light and elevated temperatures during experiments. |
| Low or no activity of the inhibitor. | The inhibitor may have degraded due to improper storage of the stock solution (e.g., repeated freeze-thaw cycles, storage at room temperature). | Always follow the recommended storage conditions. Use a fresh aliquot of the stock solution that has been stored at -80°C. Perform a quality control check of your stock solution if degradation is suspected. |
| Difficulty dissolving the compound. | The compound may not be readily soluble in the chosen solvent at the desired concentration. | Use the recommended solvents (DMSO or ethanol).[1] For ethanol, ultrasonic treatment may be necessary to achieve the desired concentration.[1] For aqueous solutions, first dissolve in a small amount of DMSO before diluting with the aqueous buffer.[2] |
Stability of CRT0066101 in Solution
The stability of CRT0066101 is crucial for obtaining reliable and reproducible experimental results. The following table summarizes the known stability data.
| Form | Solvent | Storage Temperature | Duration |
| Powder | - | -20°C | 3 years[4][5] |
| Solution | DMSO or other organic solvents | -80°C | 1 year[4][5] |
| Solution | DMSO or other organic solvents | -20°C | 1 month[4] |
| Solution | Aqueous Buffer | Not Recommended | < 24 hours[2] |
Experimental Protocols
Protocol 1: Preparation of a CRT0066101 Stock Solution
Objective: To prepare a stable, high-concentration stock solution of CRT0066101 for use in various cellular and biochemical assays.
Materials:
-
CRT0066101 powder
-
Anhydrous DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the CRT0066101 powder to room temperature before opening the vial to prevent condensation.
-
Calculate the required amount of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of CRT0066101 powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.
-
Aliquot the stock solution into single-use, sterile polypropylene tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of CRT0066101 Stability in a Working Solution by HPLC-UV
Objective: To determine the stability of CRT0066101 in a specific experimental buffer over time.
Materials:
-
CRT0066101 stock solution (in DMSO)
-
Experimental buffer (e.g., PBS, cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN)
-
Water with 0.1% formic acid
-
Autosampler vials
Procedure:
-
Preparation of Working Solution: Prepare a working solution of CRT0066101 at the final experimental concentration by diluting the DMSO stock solution with the experimental buffer.
-
Time-Zero Sample: Immediately after preparation, take an aliquot of the working solution, and inject it into the HPLC system to obtain the initial (T=0) peak area of CRT0066101.
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time-Point Sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated working solution and inject them into the HPLC system.
-
HPLC Analysis:
-
Use a suitable C18 column.
-
Employ a gradient elution method with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution of CRT0066101 using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Integrate the peak area of CRT0066101 at each time point.
-
Calculate the percentage of CRT0066101 remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining CRT0066101 against time to determine its stability profile under the tested conditions.
-
Visualizations
Caption: Workflow for assessing the stability of CRT0066101.
Caption: CRT0066101 inhibits the Protein Kinase D (PKD) signaling pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. CRT0066101 hydrochloride ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CRT0066101 dihydrochloride | Serine/threonin kinase | TargetMol [targetmol.com]
- 6. CRT0066101 (mM/ml), protein kinase D inhibitor (ab146740) | Abcam [abcam.com]
- 7. CRT0066101, protein kinase D inhibitor (CAS 1883545-60-5) | Abcam [abcam.com]
Troubleshooting CRT0066101 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CRT0066101 in their experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is CRT0066101 and what is its primary mechanism of action?
A1: CRT0066101 is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. It inhibits all PKD isoforms, with IC50 values of 1, 2, and 2.5 nM for PKD1, PKD3, and PKD2, respectively. Its primary mechanism of action involves blocking the phosphorylation of downstream PKD substrates, thereby interfering with signaling pathways that regulate cell proliferation, survival, inflammation, and other cellular processes[1][2].
Q2: In which signaling pathways has CRT0066101 been shown to be active?
A2: CRT0066101 has been demonstrated to inhibit the MyD88-dependent signaling pathway, which is downstream of Toll-like receptor 4 (TLR4). This leads to the suppression of NF-κB, ERK1/2, and JNK activation[3]. Consequently, it inhibits the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α[3]. In cancer cells, it has been shown to block the cell cycle at the G2/M phase and induce apoptosis[4].
Q3: What are the recommended in vitro concentrations for CRT0066101?
A3: The effective concentration of CRT0066101 can vary depending on the cell line and the specific assay. However, dose-response studies in bladder cancer cell lines have shown IC50 values ranging from 0.3333 µM to 1.4300 µM after 4 days of treatment[4]. For pancreatic cancer cells, an IC50 value of 0.5 µM has been reported[1]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Experimental Results
Issue 1: No observable inhibition of cell proliferation or viability.
Possible Cause 1: Suboptimal Compound Concentration.
-
Troubleshooting Steps:
-
Verify the calculated concentration of your stock solution.
-
Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 µM to 20 µM) to determine the IC50 in your specific cell line.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is not affecting cell viability.
-
Possible Cause 2: Cell Line Insensitivity.
-
Troubleshooting Steps:
-
Confirm that your cell line expresses PKD isoforms. You can verify this through Western blot, qPCR, or by checking the literature.
-
Consider that some cell lines may have compensatory signaling pathways that bypass the effects of PKD inhibition.
-
If possible, test the compound in a positive control cell line known to be sensitive to CRT0066101, such as Panc-1 or T24 bladder cancer cells[1][4].
-
Possible Cause 3: Compound Instability.
-
Troubleshooting Steps:
-
Ensure proper storage of the compound at -20°C as recommended.
-
Prepare fresh dilutions of the compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: No significant reduction in pro-inflammatory cytokine levels (e.g., IL-6, TNF-α).
Possible Cause 1: Inappropriate Stimulation Conditions.
-
Troubleshooting Steps:
-
Confirm that your inflammatory stimulus (e.g., LPS) is potent enough to induce a robust cytokine response. You may need to titrate the concentration of the stimulus.
-
Ensure that the timing of CRT0066101 pre-treatment and subsequent stimulation is appropriate. Pre-treatment is often necessary to allow the inhibitor to engage its target before the inflammatory cascade is initiated[3].
-
Possible Cause 2: Alternative Signaling Pathway Activation.
-
Troubleshooting Steps:
-
CRT0066101 primarily inhibits the MyD88-dependent pathway. Your stimulus might be activating other pathways, such as the TRIF pathway, which CRT0066101 does not inhibit[3].
-
Consider using a different stimulus or a combination of stimuli to specifically probe the MyD88-dependent pathway.
-
Possible Cause 3: Issues with Cytokine Measurement Assay.
-
Troubleshooting Steps:
-
Validate your ELISA or other cytokine detection methods with appropriate positive and negative controls.
-
Check the expiration dates and storage conditions of your assay reagents.
-
Quantitative Data Summary
| Cell Line | Assay | IC50 Value | Reference |
| T24T | Cell Growth | 0.3333 µM (Day 4) | [4] |
| T24 | Cell Growth | 0.4782 µM (Day 4) | [4] |
| UMUC1 | Cell Growth | 0.4796 µM (Day 4) | [4] |
| TCCSUP | Cell Growth | 1.4300 µM (Day 4) | [4] |
| Panc-1 | BrdU Incorporation | 0.5 µM | [1] |
Experimental Protocols
Western Blot for Phospho-PKD, NF-κB, ERK, and JNK
-
Cell Lysis: After treatment with CRT0066101 and/or stimulus, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PKD, total PKD, phospho-NF-κB, total NF-κB, phospho-ERK, total ERK, phospho-JNK, and total JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: CRT0066101 inhibits the TLR4-MyD88 signaling pathway.
References
- 1. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 3. Small molecule inhibitor CRT0066101 inhibits cytokine storm syndrome in a mouse model of lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent CRT0066101 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges with CRT0066101, particularly focusing on the prevention of its precipitation in cell culture media during experiments.
Troubleshooting Guide: Preventing CRT0066101 Precipitation
This guide is designed in a question-and-answer format to directly address specific issues you might encounter.
Q1: I observed a precipitate in my cell culture medium immediately after adding my CRT0066101 stock solution. What is the likely cause and how can I fix it?
A1: Immediate precipitation upon dilution of a DMSO stock into aqueous cell culture media is a common issue known as "solvent shock." This occurs when the compound, highly soluble in the organic solvent, rapidly comes out of solution upon contact with the aqueous environment where its solubility is much lower.
Immediate Corrective Actions:
-
Vortexing/Sonication: Gently vortex or sonicate the solution for a few minutes.[1] Warming the solution briefly to 37°C can also help redissolve the precipitate.[1]
-
Visual Inspection: Before adding the media containing the inhibitor to your cells, visually inspect it for any signs of precipitation. If precipitation is visible, do not use the solution.
Preventative Measures for Future Experiments:
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your high-concentration DMSO stock into pre-warmed (37°C) cell culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Drop-wise Addition: Add the CRT0066101 stock solution drop-wise to the pre-warmed media while gently swirling the tube or plate. This helps in rapid dispersal and prevents localized high concentrations of the compound.
-
Lower Stock Concentration: Consider preparing a lower concentration DMSO stock solution if the precipitation issue persists.
Q2: My media was clear after adding CRT0066101, but I noticed a precipitate after several hours of incubation. What could be happening?
A2: Delayed precipitation can be due to several factors related to the stability of the compound in the complex environment of the cell culture medium over time.
Potential Causes and Solutions:
-
Compound Instability: The compound may not be stable in the aqueous environment for extended periods.
-
Solution: Prepare fresh working solutions of CRT0066101 immediately before each experiment. Avoid storing diluted aqueous solutions for more than a day.[2]
-
-
Interaction with Media Components: Components in the media, such as salts, proteins from serum, or amino acids, can interact with CRT0066101, leading to the formation of insoluble complexes.
-
Solution: Test the solubility of CRT0066101 in your specific basal medium versus a more complex, supplemented medium to see if certain components are contributing to the issue.
-
-
pH and Temperature Shifts: Changes in pH due to cell metabolism or temperature fluctuations in the incubator can affect the solubility of the compound.
-
Solution: Ensure your incubator is properly calibrated for temperature and CO2 levels to maintain a stable pH. Use freshly buffered media.
-
Q3: How can I determine the maximum soluble concentration of CRT0066101 in my specific cell culture medium?
A3: You can perform a simple solubility test.
Experimental Protocol:
-
Prepare a series of dilutions of your CRT0066101 DMSO stock in a clear microcentrifuge tube.
-
Add your cell culture medium to each tube to achieve the desired final concentrations.
-
Incubate the tubes under the same conditions as your experiment (e.g., 37°C, 5% CO2) for a few hours.
-
Visually inspect the tubes for any signs of precipitation or cloudiness.
-
For a more quantitative assessment, you can centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes. The presence of a pellet indicates precipitation. The highest concentration that remains clear is your approximate solubility limit.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing CRT0066101 stock solutions?
A1: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of CRT0066101.[2][3] It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[3]
Q2: What is the maximum final concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final DMSO concentration in your cell culture medium at or below 0.5%, and ideally below 0.1%, to avoid significant cytotoxicity. It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to assess any solvent-induced effects.
Q3: Can I pre-mix CRT0066101 with my media and store it?
A3: It is not recommended to store aqueous solutions of CRT0066101. For best results, prepare fresh working solutions from your DMSO stock for each experiment. If you must prepare it in advance, it is advised not to store the aqueous solution for more than one day.[2]
Q4: Can serum concentration in the media affect CRT0066101 solubility?
A4: Yes, serum proteins like albumin can sometimes help to solubilize hydrophobic compounds. If you are using low-serum or serum-free media, you might observe different solubility behavior. If your experimental design allows, you could test if a modest increase in serum concentration improves solubility.
Data Presentation
Table 1: Solubility of CRT0066101 in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 25 - 82 | 60.77 - 199.35 | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[3] |
| Water | Insoluble | Insoluble | [3] |
| Ethanol | ~2 | - | [3] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 | - | Diluted from a DMSO stock.[2] |
Molecular Weight of CRT0066101 dihydrochloride is approximately 411.33 g/mol .
Experimental Protocols
Protocol 1: Preparation of CRT0066101 Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, briefly sonicate or warm the tube in a 37°C water bath to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Preparation of CRT0066101 Working Solution in Cell Culture Media
-
Pre-warm Media: Warm the required volume of your complete cell culture medium to 37°C in a water bath.
-
Thaw Stock: Thaw an aliquot of your CRT0066101 DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of your stock solution in pre-warmed media. For example, dilute your 10 mM stock 1:100 in media to get a 100 µM solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to your pre-warmed media to achieve the final desired concentration. Add the solution drop-wise while gently swirling the media.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your media is non-toxic to your cells (typically ≤ 0.5%).
-
Use Immediately: Add the final working solution to your cells immediately after preparation.
Visualizations
Caption: Troubleshooting workflow for CRT0066101 precipitation.
Caption: Recommended workflow for preparing CRT0066101 solutions.
References
Determining the optimal incubation time for CRT0066101
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing CRT0066101, a potent and specific inhibitor of the Protein Kinase D (PKD) family. Here you will find troubleshooting advice and frequently asked questions to help you determine the optimal incubation time for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is CRT0066101 and what is its primary mechanism of action?
CRT0066101 is a small molecule, orally bioavailable pan-inhibitor of the Protein Kinase D (PKD) family, targeting all three isoforms (PKD1, PKD2, and PKD3) with high potency.[1][2] Its primary mechanism of action is the specific inhibition of PKD activity, which prevents the autophosphorylation and activation of these kinases.[3][4] By blocking the PKD signaling cascade, CRT0066101 can modulate a variety of cellular processes. In many cancer models, this leads to the inhibition of cell proliferation, induction of apoptosis (cell death), and cell cycle arrest.[1][5][6]
A key pathway affected is the NF-κB signaling cascade. CRT0066101 has been shown to attenuate PKD1-mediated NF-κB activation, which in turn abrogates the expression of pro-survival and proliferative proteins regulated by NF-κB, such as cyclin D1 and survivin.[1][3][4][7]
Q2: What is a recommended starting point for concentration and incubation time when using CRT0066101?
Based on published data, a sensible starting point for in vitro cell-based assays is a concentration range of 0.5 µM to 5 µM .
For incubation time, the optimal duration is highly dependent on the specific assay being performed:
-
For signaling studies (e.g., measuring phosphorylation of downstream targets): Shorter incubation times are often sufficient. A pre-incubation of 1 hour has been shown to be effective at blocking agonist-induced PKD activation.[4][8]
-
For cell proliferation or viability assays (e.g., MTT, CCK-8): Longer incubation times are typically required to observe significant effects. A duration of 24 to 96 hours (1 to 4 days) is common.[4][6][8]
-
For cell cycle or apoptosis assays: An incubation period of 48 to 72 hours is often used to allow for changes in cell cycle distribution or the induction of apoptotic markers.[4][6]
It is always recommended to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.
Q3: I am not seeing the expected effect. What are some common troubleshooting steps?
-
Confirm PKD Expression: Verify that your cell line of interest expresses moderate to high endogenous levels of PKD isoforms (PKD1, PKD2, or PKD3). The efficacy of CRT0066101 is dependent on the presence of its target.[3]
-
Optimize Concentration and Time: Your initial conditions may not be optimal. We recommend running a time-course and dose-response experiment (see protocol below) to identify the ideal incubation time and concentration for your specific cell model and endpoint.
-
Check Compound Solubility and Stability: CRT0066101 is typically dissolved in DMSO to create a stock solution.[3] Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) and consistent across all conditions, including vehicle controls. Use fresh, high-quality DMSO as moisture can reduce solubility.[3]
-
Assess Downstream Targets: Instead of or in addition to a phenotypic endpoint (like cell death), measure a direct downstream target of PKD activity. For example, assess the phosphorylation status of Hsp27 or the activation of the NF-κB pathway to confirm target engagement.[3][4]
-
Consider Cell Seeding Density: For proliferation assays, the initial number of cells plated can influence the outcome. Ensure that cells in the control wells do not become over-confluent before the final time point, as this can confound the results.
Experimental Protocols & Data
Protocol: Determining Optimal Incubation Time via Time-Course Experiment
This protocol outlines a general workflow for determining the optimal incubation time for CRT0066101 in a cell-based assay, such as a cell viability assay (e.g., MTT or CCK-8).
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined density that will not allow the vehicle-treated control cells to become over-confluent by the final time point. Allow cells to attach and resume proliferation for 18-24 hours.
-
Compound Preparation: Prepare serial dilutions of CRT0066101 in your complete cell culture medium. A common concentration range to test is 0.1 µM to 10 µM. Include a "vehicle only" control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of CRT0066101 or vehicle.
-
Incubation and Analysis:
-
Designate separate plates for each time point (e.g., 24h, 48h, 72h, 96h).
-
At each designated time point, perform your cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis: For each time point, normalize the data to the vehicle control. Plot cell viability versus the log of the CRT0066101 concentration to determine the IC50 value at each time point. The optimal incubation time is typically the earliest point at which a stable and potent IC50 is achieved.
Published In Vitro Experimental Parameters for CRT0066101
The following table summarizes conditions used in various published studies. This data can serve as a reference for designing your experiments.
| Cell Line(s) | Assay Type | Concentration(s) Used | Incubation Time(s) | Outcome / Observation | Reference(s) |
| Panc-1, Panc-28 | PKD Activation Assay | 5 µM | 1 hour | Blocked agonist-induced PKD1/2 phosphorylation. | [4][8] |
| Panc-1 | Cell Proliferation (BrdU) | 0.5 - 5 µM | Not Specified | IC50 of ~1 µM for proliferation inhibition. | [3] |
| Colo357, Capan-2 | Cell Proliferation | 5 µM | 24 and 48 hours | Significantly reduced cell proliferation. | [4][8] |
| T24, T24T, TCCSUP, UMUC1 | Cell Proliferation (MTT) | 0.625 - 20 µM | Up to 4 days (96h) | Maximal inhibitory effect observed at day 4. | [6][9] |
| Bladder Cancer Cells | Cell Cycle Analysis | 0.5 - 3 µM | 3 days (72h) | Induced G2/M phase cell cycle arrest. | [6] |
| MDA-MB-231 (TNBC) | Cell Proliferation (CCK-8) | 1 and 3 µM | Not Specified | Dramatically inhibited proliferation. | [5] |
Visual Guides: Pathways & Workflows
Below are diagrams illustrating the key signaling pathway affected by CRT0066101 and a recommended experimental workflow.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. Protein Kinase D inhibitor CRT0066101 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 6. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: CRT0066101 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using CRT0066101, a potent and selective inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CRT0066101?
CRT0066101 is a pan-inhibitor of the Protein Kinase D (PKD) family, targeting all three isoforms (PKD1, PKD2, and PKD3) with high potency. It functions by blocking the catalytic activity of PKD, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts several signaling pathways crucial for cancer cell proliferation, survival, and migration.
Q2: Which signaling pathways are affected by CRT0066101 treatment?
CRT0066101 has been shown to modulate multiple signaling pathways, including:
-
MAPK/ERK Pathway: Inhibition of this pathway can lead to decreased cell proliferation.
-
PI3K/AKT Pathway: Downregulation of AKT signaling can induce apoptosis and inhibit cell survival.[1][2][3]
-
NF-κB Pathway: CRT0066101 can attenuate NF-κB activation, which is critical for the expression of pro-survival genes.[4]
-
Hippo-YAP Pathway: Inhibition of YAP phosphorylation can suppress cancer cell growth.[2]
Q3: What are the expected cellular effects of CRT0066101 treatment?
The primary effects of CRT0066101 on cancer cell lines are:
-
Inhibition of proliferation: A significant decrease in the rate of cell growth.[4][5]
-
Induction of apoptosis: Programmed cell death is a common outcome of treatment.[2][4]
-
Cell cycle arrest: Cells may accumulate at the G1/S or G2/M phase of the cell cycle, depending on the cell line and experimental conditions.[2]
Q4: What is the recommended concentration range for CRT0066101 in cell culture experiments?
The effective concentration of CRT0066101 can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. The half-maximal inhibitory concentration (IC50) values are often in the low micromolar range. For example, in bladder cancer cell lines, IC50 values at day 4 ranged from 0.33 µM to 1.43 µM.[5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with CRT0066101.
Issue 1: Reduced or No Effect of CRT0066101 on Cell Viability
If you observe a minimal or no decrease in cell viability after CRT0066101 treatment, consider the following potential causes and troubleshooting steps:
Potential Causes:
-
Suboptimal Drug Concentration: The concentration of CRT0066101 may be too low for the specific cell line being used.
-
Incorrect Drug Preparation or Storage: Improper handling can lead to degradation of the compound.
-
Intrinsic Cell Line Resistance: The cell line may have inherent resistance to PKD inhibition.
-
Acquired Drug Resistance: Prolonged exposure to the drug may have led to the development of resistance.
-
Experimental Error: Issues with cell seeding density, incubation time, or the viability assay itself.
Troubleshooting Steps:
-
Verify Drug Activity:
-
Perform a Dose-Response Curve: Test a wide range of CRT0066101 concentrations (e.g., 0.1 µM to 20 µM) to determine the IC50 for your cell line.
-
Confirm Target Engagement: Use Western blotting to check for the inhibition of PKD autophosphorylation (e.g., pPKD Ser916) or the phosphorylation of a known downstream target like HSP27.[4]
-
-
Investigate Potential Resistance Mechanisms:
-
Assess PKD Expression: Determine the expression levels of all three PKD isoforms (PKD1, PKD2, PKD3) in your cell line via Western blot or qPCR. Low expression of the target protein could explain the lack of effect.
-
Evaluate Compensatory Signaling: Inhibition of one pathway can sometimes lead to the upregulation of alternative survival pathways.[6][7] Investigate the activation status of pathways like PI3K/AKT or MAPK/ERK in the presence of CRT0066101.
-
Experiment: Treat cells with CRT0066101 and perform Western blot analysis for key phosphorylated proteins in these pathways (e.g., p-AKT, p-ERK).
-
-
Check for Drug Efflux Pump Activity: Overexpression of multidrug resistance pumps like P-glycoprotein (ABCB1) can lead to the efflux of the drug from the cell, reducing its intracellular concentration.[8][9][10][11]
-
Experiment: Co-treat cells with CRT0066101 and a known efflux pump inhibitor (e.g., verapamil) to see if sensitivity is restored.
-
-
-
Review Experimental Protocol:
-
Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase during treatment.
-
Check Incubation Time: The effect of the drug may be time-dependent. A time-course experiment (e.g., 24h, 48h, 72h) is recommended.
-
Validate Viability Assay: Ensure that the chosen cell viability assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and that the readout is within the linear range.
-
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (µM) at Day 4 | Reference |
| T24T | Bladder Cancer | 0.3333 | [5] |
| T24 | Bladder Cancer | 0.4782 | [5] |
| UMUC1 | Bladder Cancer | 0.4796 | [5] |
| TCCSUP | Bladder Cancer | 1.4300 | [5] |
| Panc-1 | Pancreatic Cancer | ~1 | [4] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of CRT0066101 concentrations and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[12]
Apoptosis (Annexin V) Assay
This flow cytometry-based assay is used to detect apoptosis.
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Cell Treatment: Treat cells with the desired concentrations of CRT0066101. Include both positive and negative controls.
-
Cell Harvesting: After the treatment period, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[15]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[15]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15][16]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[16]
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation.
-
Cell Lysis: After treatment with CRT0066101, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[17]
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-PKD, anti-PKD, anti-p-AKT, anti-AKT, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: CRT0066101 inhibits PKD, affecting multiple downstream signaling pathways.
Caption: A logical workflow for troubleshooting reduced CRT0066101 efficacy.
Caption: An experimental workflow to investigate potential resistance to CRT0066101.
References
- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 3. Multifaceted Functions of Protein Kinase D in Pathological Processes and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensatory pathways induced by MEK inhibition are effective drug targets for combination therapy against castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compensatory pathways induced by MEK inhibition are effective drug targets for combination therapy against castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 11. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western blot protocol | Abcam [abcam.com]
Potential confounding factors in CRT0066101 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CRT0066101 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address potential issues and confounding factors.
Frequently Asked Questions (FAQs)
Q1: What is CRT0066101 and what is its primary mechanism of action?
A1: CRT0066101 is a potent and selective small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3] It inhibits all three PKD isoforms (PKD1, PKD2, and PKD3) with high potency.[2] Its primary mechanism of action is to block the catalytic activity of PKD, thereby preventing the phosphorylation of downstream substrates involved in various cellular processes, including cell proliferation, survival, and migration.[1][3]
Q2: What are the known downstream signaling pathways affected by CRT0066101?
A2: CRT0066101 has been shown to modulate several critical signaling pathways downstream of PKD. These include the MAPK/ERK, AKT, and NF-κB pathways.[3] By inhibiting PKD, CRT0066101 can lead to decreased cell proliferation, induction of apoptosis, and cell cycle arrest at the G2/M phase.[4][5]
Q3: What are the potential off-target effects of CRT0066101 that could be confounding factors?
A3: While CRT0066101 is highly selective for PKD isoforms, like most kinase inhibitors, it may exhibit off-target activity at higher concentrations.[3] One study noted that at a concentration of 1 µM, CRT0066101 showed activity against other protein kinases.[3] Researchers should be mindful of using the lowest effective concentration to minimize potential off-target effects. It has also been observed that the effects of short-term chemical inhibition with CRT0066101 may not perfectly mirror the results from long-term genetic knockdown of PKD, suggesting the possibility of compensatory mechanisms or subtle off-target influences over time.[6]
Q4: Are there known issues with the solubility or stability of CRT0066101?
A4: According to supplier data, CRT0066101 dihydrochloride is soluble in water and DMSO.[2][7] For in vitro studies, it is typically dissolved in DMSO to create a stock solution. It is important to use fresh DMSO, as moisture can reduce its solubility.[7] For in vivo studies, it has been administered orally after being dissolved in vehicles like 5% dextrose.[1] Always refer to the manufacturer's instructions for specific storage and handling guidelines to ensure stability.
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Potential Cause 1: Cell Density. The initial cell seeding density can significantly impact the calculated IC50 value. Higher cell densities may require higher concentrations of the inhibitor to achieve the same effect.
-
Troubleshooting Step: Optimize cell seeding density for your specific cell line and assay duration. Ensure consistent cell numbers are plated for each experiment.
-
-
Potential Cause 2: Assay Duration. The length of exposure to CRT0066101 can influence the outcome. Shorter incubation times may not be sufficient to observe the full effect of the inhibitor.
-
Troubleshooting Step: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.
-
-
Potential Cause 3: Serum Concentration. Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.
-
Troubleshooting Step: If possible, perform the assay in reduced-serum media. If serum is required, maintain a consistent concentration across all experiments.
-
-
Potential Cause 4: Vehicle (DMSO) Concentration. High concentrations of DMSO can be toxic to cells and confound results.
-
Troubleshooting Step: Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).
-
Issue 2: No significant effect on downstream signaling pathways (e.g., p-ERK, p-AKT) after CRT0066101 treatment.
-
Potential Cause 1: Insufficient Drug Concentration or Treatment Time. The concentration of CRT0066101 or the duration of treatment may not be adequate to inhibit PKD activity effectively in your cell model.
-
Troubleshooting Step: Perform a dose-response and time-course experiment. Assess PKD autophosphorylation (a marker of its activation) to confirm target engagement at the concentrations and time points tested.
-
-
Potential Cause 2: Low Endogenous PKD Activity. The cell line being used may have low basal PKD activity, making it difficult to observe a significant decrease in downstream signaling upon inhibition.
-
Troubleshooting Step: Stimulate the cells with a known PKD activator (e.g., phorbol esters, G-protein coupled receptor agonists) to increase basal PKD activity before treating with CRT0066101.[1]
-
-
Potential Cause 3: Crosstalk with other Signaling Pathways. The signaling pathways you are investigating may be regulated by multiple kinases, and PKD inhibition alone may not be sufficient to produce a significant effect.
-
Troubleshooting Step: Review the literature for your specific cell line to understand the key regulators of the pathway of interest. Consider combination treatments with other inhibitors to dissect the signaling network.
-
In Vivo Animal Studies
Issue 1: Lack of tumor growth inhibition in xenograft models.
-
Potential Cause 1: Suboptimal Dosing or Administration Route. The dose of CRT0066101 may be too low, or the administration route may not provide adequate bioavailability.
-
Potential Cause 2: Tumor Model Resistance. The chosen tumor model may be inherently resistant to PKD inhibition.
-
Troubleshooting Step: Before starting in vivo studies, confirm the sensitivity of your cancer cell line to CRT0066101 in vitro. Ensure that the cell line expresses PKD.
-
-
Potential Cause 3: Animal Health and Welfare. Underlying health issues in the experimental animals can affect tumor growth and response to treatment.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| Biochemical IC50 | |||
| PKD1 | 1 nM | - | [2] |
| PKD2 | 2.5 nM | - | [2] |
| PKD3 | 2 nM | - | [2] |
| Cellular IC50 (Proliferation) | ~1 µM | Panc-1 | [7] |
| In Vivo Efficacy | 80 mg/kg/day (oral) | Panc-1 xenograft | [1] |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of CRT0066101 in culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Remove the old medium and add the diluted CRT0066101 or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measurement: If using MTT, add the solubilization solution. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blotting for Phosphorylated Proteins
-
Cell Treatment: Plate cells and treat with CRT0066101 or vehicle control for the desired time. If applicable, stimulate with an agonist to activate the signaling pathway of interest.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-PKD, anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway and Experimental Workflow Diagrams
Caption: CRT0066101 inhibits PKD, affecting downstream signaling pathways.
Caption: A typical experimental workflow for Western blotting analysis.
Caption: Logical relationship of potential confounding factors in CRT0066101 studies.
References
- 1. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 3. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase D drives the secretion of invasion mediators in triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to PKD Inhibitors: CRT0066101 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRT0066101, a potent and selective pan-Protein Kinase D (PKD) inhibitor, with other known PKD inhibitors. The information presented is based on available experimental data to assist researchers in selecting the most appropriate tool for their studies in oncology, inflammation, and other PKD-related research areas.
Introduction to Protein Kinase D (PKD) and Its Inhibition
The Protein Kinase D (PKD) family, comprising PKD1, PKD2, and PKD3, are serine/threonine kinases that play crucial roles in various cellular processes, including cell proliferation, migration, survival, and inflammation. Dysregulation of PKD signaling has been implicated in the pathogenesis of several diseases, most notably cancer. This has led to the development of small molecule inhibitors targeting the PKD family as potential therapeutic agents. CRT0066101 has emerged as a highly effective and orally bioavailable pan-PKD inhibitor, demonstrating significant anti-tumor activity in preclinical models.[1][2] This guide will compare its performance with other notable PKD inhibitors.
Comparative Analysis of PKD Inhibitor Potency
The following table summarizes the in vitro kinase inhibitory potency (IC50) of CRT0066101 and other selected PKD inhibitors against the three PKD isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) | Selectivity Notes |
| CRT0066101 | 1 [1][3] | 2.5 [1][3] | 2 [1][3] | Highly selective for PKD over a panel of >90 other kinases. At 1 µM, it may show activity against other kinases.[1] |
| kb-NB142-70 | 28.3 | 58.7 | 53.2 | Analog of CID755673 with improved potency. |
| BPKDi | 1 | 9 | 1 | N/A |
| 3-IN-PP1 | 108 | 94 | 108 | N/A |
| CID755673 | 182 | 280 | 227 | Selective against several PKC isoforms, AKT, PLK1, CAK, and CAMKII. |
| IKK 16 | 153.9 | 115 | 99.7 | Also inhibits IKKs. |
| 1-NA-PP1 | ~100 | ~100 | ~100 | Highly selective for PKD compared to IKK-16.[4] |
| CRT5 | 1 | 2 | 1.5 | N/A |
Performance in Cellular Assays
Direct comparative studies of various PKD inhibitors in the same cell-based assays are limited. However, available data on the effects of individual inhibitors on key cellular processes are presented below.
Cell Proliferation and Viability
| Inhibitor | Cell Line | Assay | Endpoint | Result |
| CRT0066101 | Pancreatic Cancer (Panc-1) | BrdU incorporation | IC50 | 1 µM[5] |
| CRT0066101 | Bladder Cancer (TCCSUP, UMUC1) | MTT Assay | Inhibition of proliferation | Concentration-dependent inhibition.[6] |
| kb-NB142-70 | Prostate Cancer (LNCaP, DU145, PC3) | N/A | Growth Arrest | Potent growth arrest.[7] |
| 1-NA-PP1 | Prostate Cancer | N/A | Growth Arrest | Potent blockade of proliferation (G2/M arrest).[4] |
Cell Migration and Invasion
| Inhibitor | Cell Line | Assay | Result |
| CRT0066101 | Bladder Cancer (TCCSUP, UMUC1) | Boyden Chamber | Profoundly inhibited invasion in a concentration-dependent manner.[6] |
| kb-NB142-70 | Prostate Cancer (DU145, PC3) | Wound Healing | Inhibition of migration.[7] |
| 1-NA-PP1 | Prostate Cancer | N/A | Potently blocked migration and invasion.[4] |
Signaling Pathways and Experimental Workflows
PKD Signaling Pathway
The following diagram illustrates a simplified overview of the canonical PKD activation pathway and its downstream effects, which are targeted by inhibitors like CRT0066101.
Caption: Simplified PKD signaling pathway.
Experimental Workflow: In Vitro Kinase Assay
This diagram outlines the general workflow for an in vitro kinase assay to determine the IC50 value of a PKD inhibitor.
References
- 1. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 3. CRT0066101, protein kinase D inhibitor (CAS 1883545-60-5) | Abcam [abcam.com]
- 4. New pyrazolopyrimidine inhibitors of protein kinase d as potent anticancer agents for prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel protein kinase D inhibitors cause potent arrest in prostate cancer cell growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PKD Inhibitors: CRT0066101 vs. kb-NB142-70
In the landscape of cancer research and drug development, Protein Kinase D (PKD) has emerged as a significant therapeutic target. As a family of serine/threonine kinases, PKD plays a crucial role in a variety of cellular processes, including proliferation, migration, and apoptosis.[1][2][3] Dysregulation of PKD signaling is implicated in the progression of several cancers, making its inhibition a promising strategy for therapeutic intervention.[4][5] This guide provides a detailed, data-driven comparison of two prominent small-molecule PKD inhibitors: CRT0066101 and kb-NB142-70.
Mechanism of Action and Biochemical Potency
CRT0066101 is a potent, orally bioavailable, and ATP-competitive pan-PKD inhibitor, demonstrating low nanomolar efficacy against all three PKD isoforms.[4][6][7] In contrast, kb-NB142-70, a structural analog of the earlier inhibitor CID755673, is a non-competitive inhibitor that also potently targets all PKD isoforms.[5][8][9] The biochemical potency of these inhibitors, as determined by in vitro kinase assays, is summarized below.
Table 1: Biochemical Potency (IC₅₀) of CRT0066101 and kb-NB142-70 against PKD Isoforms
| Inhibitor | PKD1 IC₅₀ (nM) | PKD2 IC₅₀ (nM) | PKD3 IC₅₀ (nM) |
| CRT0066101 | 1 | 2.5 | 2 |
| kb-NB142-70 | 28.3 | 58.7 | 53.2 |
Data sourced from[6][7][10][11][12].
Cellular and In Vivo Efficacy
Both inhibitors have demonstrated anti-cancer effects in a range of cell lines and animal models. CRT0066101 has been shown to inhibit proliferation, induce apoptosis, and block PKD-mediated signaling pathways in pancreatic, breast, and bladder cancer cells.[1][2][3] It is orally bioavailable and has shown significant anti-tumor activity in xenograft models.[1][4] kb-NB142-70 also exhibits cytotoxic and anti-proliferative effects in cancer cells, but its in vivo efficacy has been hampered by rapid metabolism.[5][8][13]
Table 2: Cellular Activity of CRT0066101 and kb-NB142-70
| Inhibitor | Cell Line | Assay | Cellular IC₅₀ / EC₅₀ | Key Findings |
| CRT0066101 | Panc-1 (Pancreatic) | Proliferation | ~1 µM | Inhibits proliferation, induces apoptosis, blocks NF-κB activation.[1][6][14] |
| CRT0066101 | TNBC cells (Breast) | Proliferation | 1-3 µM | Inhibits proliferation, increases apoptosis and G1-phase population.[2] |
| kb-NB142-70 | PC-3 (Prostate) | Cytotoxicity | 8.025 µM | Cytotoxic against prostate cancer cells.[10] |
| kb-NB142-70 | PC-3 (Prostate) | Proliferation | 21 ± 6 µM | Inhibits cellular growth.[8] |
| kb-NB142-70 | PANC-1 (Pancreatic) | Proliferation | 34 ± 7 µM | Inhibits cellular growth.[8] |
Table 3: In Vivo Efficacy of CRT0066101
| Animal Model | Cancer Type | Dosing Regimen | Key Outcomes |
| Panc-1 Xenograft | Pancreatic | 80 mg/kg/day (oral) | Significantly abrogated tumor growth, inhibited PKD1/2 expression.[1] |
| Panc-1 Orthotopic | Pancreatic | 80 mg/kg/day (oral) | Potently blocked tumor growth, reduced proliferation, increased apoptosis.[1] |
| TNBC Xenograft | Breast | Not specified | Reduced breast tumor volume.[2] |
| Bladder Cancer Xenograft | Bladder | Not specified | Blocked tumor growth.[3] |
In vivo efficacy data for kb-NB142-70 is limited due to its poor pharmacokinetic profile.[8][13]
Table 4: Comparative Pharmacokinetics
| Parameter | CRT0066101 | kb-NB142-70 |
| Administration | Oral | Intravenous |
| Plasma Half-life | Not specified | 6 minutes |
| Peak Tumor Concentration | 12 µM (2h post-dose) | 11.8 nmol/g |
| In Vivo Stability | Well-tolerated, effective in vivo.[13] | Rapidly metabolized, limiting in vivo efficacy.[5][13] |
Data compiled from[1][5][8][13].
Signaling and Experimental Workflows
// Nodes GPCR [label="GPCR Agonists", fillcolor="#F1F3F4"]; PLC [label="PLC", fillcolor="#F1F3F4"]; DAG [label="DAG", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKD [label="PKD", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitors [label="CRT0066101\nkb-NB142-70", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; HDACs [label="HDACs", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4"]; Migration [label="Cell Migration\n& Invasion", shape=ellipse, fillcolor="#F1F3F4"];
// Edges GPCR -> PLC [label="activate"]; PLC -> DAG [label="produce"]; DAG -> PKC [label="recruit & activate"]; DAG -> PKD [label="recruit"]; PKC -> PKD [label="phosphorylate\n(activate)"]; Inhibitors -> PKD [arrowhead=tee, color="#EA4335", style=dashed, label="inhibit"]; PKD -> NFkB [label="activate"]; PKD -> HDACs [label="phosphorylate"]; NFkB -> Proliferation; HDACs -> Proliferation; PKD -> Migration; PKD -> Apoptosis [arrowhead=tee, label="inhibit"]; } caption="PKD Signaling Pathway and Inhibition."
Experimental Protocols
In Vitro Kinase Assay (for IC₅₀ Determination)
-
Reaction Setup: Prepare a reaction mixture containing recombinant human PKD1, PKD2, or PKD3 enzyme, a fluorescently labeled peptide substrate, and ATP in a kinase buffer.
-
Inhibitor Addition: Add serial dilutions of CRT0066101 or kb-NB142-70 to the reaction mixture. Include a DMSO control.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or ELISA.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., Panc-1) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the PKD inhibitor or DMSO as a control for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[8]
Western Blotting for PKD Pathway Activation
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) and then incubate with primary antibodies against total PKD, phosphorylated PKD (e.g., pS916-PKD1/2), or downstream targets like phospho-Hsp27.[14] Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., Panc-1) into immunodeficient mice (e.g., athymic nu/nu mice).[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the PKD inhibitor (e.g., CRT0066101 orally) or vehicle control daily for a specified period (e.g., 21-28 days).[1]
-
Monitoring: Monitor tumor volume and the body weight of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers.[1]
Conclusion
Both CRT0066101 and kb-NB142-70 are potent pan-PKD inhibitors with demonstrated anti-cancer activity in vitro. CRT0066101 stands out due to its superior biochemical potency, oral bioavailability, and proven in vivo efficacy in multiple cancer models.[1][4][13] While kb-NB142-70 is a valuable research tool for studying PKD signaling, its utility in vivo is limited by its rapid metabolism.[5][8] For researchers seeking a PKD inhibitor for in vivo studies or with translational potential, CRT0066101 represents the more robust and promising candidate.
References
- 1. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 3. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 5. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CRT0066101 | PKD inhibitor | Probechem Biochemicals [probechem.com]
- 8. In vitro Cytotoxicity, Pharmacokinetics, Tissue Distribution, and Metabolism of Small-Molecule Protein Kinase D Inhibitors, kb-NB142-70 and kb-NB165-09, in Mice bearing Human Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Small molecule inhibitor CRT0066101 inhibits cytokine storm syndrome in a mouse model of lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
A Comparative Guide to the Specificity of CRT0066101 for Protein Kinase D Isoforms
This guide provides a detailed comparison of the inhibitor CRT0066101's specificity for the Protein Kinase D (PKD) isoforms—PKD1, PKD2, and PKD3. The information is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to inform research and development decisions.
Introduction to CRT0066101 and the PKD Family
The Protein Kinase D (PKD) family, comprising serine/threonine kinases PKD1, PKD2, and PKD3, are key regulators in a multitude of cellular processes. These include signal transduction, cell proliferation, membrane trafficking, and immune regulation[1]. Signaling through PKD is triggered by a wide range of stimuli, such as G protein-coupled receptor (GPCR) agonists and growth factors[1]. Given their role in various pathologies, including cancer and inflammation, inhibitors of PKD are of significant interest.
CRT0066101 is a potent and orally bioavailable small-molecule inhibitor that targets all three PKD isoforms[2][3][4]. Its efficacy has been demonstrated in blocking the growth of various cancer cells, including pancreatic and bladder cancer, both in vitro and in vivo[5][6][7][8].
Isoform Specificity of CRT0066101
CRT0066101 exhibits high potency against all three PKD isoforms, with inhibitory concentrations (IC50) in the low nanomolar range. This pan-PKD inhibitor effectively blocks the catalytic activity of each family member.
Key Findings:
Furthermore, CRT0066101 has demonstrated high selectivity for the PKD family. When tested against a panel of over 90 other protein kinases, it showed minimal off-target activity, underscoring its specificity[2][5][6].
Comparative Analysis with Alternative PKD Inhibitors
To provide a broader context for the activity of CRT0066101, the following table compares its isoform specificity with that of other known PKD inhibitors. This data highlights the varying degrees of potency and isoform selectivity among different chemical scaffolds.
| Inhibitor | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) | Notes |
| CRT0066101 | 1 [2][3][6] | 2.5 [2][3][6] | 2 [2][3][6] | Potent, orally bioavailable pan-PKD inhibitor. |
| BPKDi | 1[4][10] | 9[4][10] | 1[4][10] | Selective bipyridyl inhibitor. |
| CID755673 | 182[11] | 280[11] | 227[11] | Pan-PKD inhibitor with lower potency. |
| CRT5 | 1[11] | 2[11] | 1.5[11] | Potent inhibitor, tested in endothelial cells. |
| 3-IN-PP1 | 108[11] | 94[11] | 108[11] | Pan-PKD inhibitor. |
| CID2011756 | 3200[10] | 600[10] | 700[10] | Shows moderate activity and some selectivity for PKD2/3. |
Experimental Protocols
The determination of inhibitor potency is critically dependent on the experimental methodology. The key assays used to establish the IC50 values for CRT0066101 and other inhibitors are detailed below.
Biochemical Kinase Inhibition Assay (IMAP)
The biochemical IC50 values for CRT0066101 against PKD1, PKD2, and PKD3 were determined using an in vitro Immobilized Metal Ion Affinity-based Fluorescence Polarization (IMAP) assay[6].
Methodology:
-
Reaction Setup: Recombinant human PKD isoforms are incubated with a fluorescently labeled peptide substrate and ATP in a reaction buffer.
-
Inhibitor Addition: Serial dilutions of CRT0066101 are added to the reaction wells to determine a dose-response curve.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a specified time at a controlled temperature, during which the kinase transfers phosphate from ATP to the substrate.
-
IMAP Binding: A binding solution containing trivalent metal-based nanoparticles is added. These nanoparticles bind specifically to the phosphate group on the phosphorylated substrate.
-
Fluorescence Polarization Reading: The binding of the large nanoparticle complex to the small fluorescent substrate slows the rotational speed of the substrate, resulting in a high fluorescence polarization (FP) signal. Unphosphorylated, unbound substrates rotate rapidly, leading to a low FP signal.
-
Data Analysis: The FP signal is measured using a suitable plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell-Based Assay (FACE)
To confirm the activity of CRT0066101 in a cellular context, a Fast Activated Cell-based ELISA (FACE) assay was employed to measure its effect on the autophosphorylation of PKD at serine 916 (pS916-PKD), a marker of its activation[6].
Methodology:
-
Cell Culture and Treatment: Cells (e.g., Panc-1 pancreatic cancer cells) are cultured in microplates and then treated with various concentrations of CRT0066101. Cells may also be stimulated with an agonist (e.g., neurotensin) to induce PKD activation.
-
Cell Lysis: After incubation, the cells are fixed and lysed to release cellular proteins.
-
Immunodetection: The plates are incubated with a primary antibody specific for the phosphorylated form of PKD (e.g., anti-pS916-PKD1/2). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added.
-
Signal Detection: A colorimetric substrate for the enzyme is added, and the resulting signal is measured using a spectrophotometer.
-
Data Analysis: The signal intensity is proportional to the amount of activated PKD. The IC50 value is determined by analyzing the dose-dependent inhibition of the phosphorylation signal.
Signaling Pathways and Experimental Workflows
Visual diagrams help to clarify the complex biological and experimental processes involved in the study of PKD inhibition.
Caption: Canonical PKD activation pathway and point of inhibition by CRT0066101.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
References
- 1. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Comparative Guide to Western Blot Protocols for Validating CRT0066101 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Western blot methodologies to confirm the biological activity of CRT0066101, a potent and selective inhibitor of the Protein Kinase D (PKD) family. The protocols and data presented herein are synthesized from published research to ensure accuracy and reproducibility.
Introduction to CRT0066101 and PKD Signaling
CRT0066101 is a small molecule inhibitor with high potency against all three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3), with IC50 values in the low nanomolar range (1-2.5 nM).[1] Its mechanism of action involves blocking the catalytic activity of PKD, thereby preventing the phosphorylation of downstream substrates involved in critical cellular processes like proliferation, survival, and migration.[1][2] Validating the on-target effect of CRT0066101 in a cellular context is crucial, and Western blotting is the most common method for this purpose. Confirmation is typically achieved by measuring the phosphorylation status of PKD itself or its key downstream targets.
The following diagram illustrates the PKD signaling pathway and highlights the inhibitory action of CRT0066101.
Caption: PKD signaling cascade and the inhibitory point of CRT0066101.
Experimental Protocols: Western Blot for CRT0066101 Activity
This section details a generalized yet comprehensive workflow for assessing CRT0066101 activity. Specific parameters such as antibody dilutions and inhibitor concentrations may require optimization based on the cell line and experimental conditions.
Experimental Workflow Diagram
The diagram below outlines the key steps in the Western blot protocol, from cell culture to data analysis.
Caption: Step-by-step workflow for Western blot analysis.
Detailed Methodology
-
Cell Culture and Treatment:
-
Plate cells (e.g., Panc-1, T24, MDA-MB-231) at a suitable density and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-24 hours, if required, to reduce basal kinase activity.
-
Pre-treat cells with CRT0066101 at various concentrations (a typical range is 1-10 µM) for 1-4 hours.[1][3] Include a vehicle control (e.g., DMSO).
-
(Optional) Stimulate cells with a known PKD activator, such as Neurotensin (10 nM) or Phorbol 12,13-dibutyrate (PDBu, 50 ng/ml), for 5-15 minutes to induce PKD phosphorylation.[2][4]
-
-
Cell Lysis:
-
After treatment, place dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA and reduce viscosity.[6]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[7]
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load samples onto a polyacrylamide gel (e.g., 4-20% gradient gel) and perform electrophoresis to separate proteins by size.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).[8]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again as in the previous step.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[9]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
To confirm specific inhibition of phosphorylation, normalize the signal from the phospho-specific antibody to the signal from the corresponding total protein antibody. A decrease in this ratio upon CRT0066101 treatment indicates successful inhibition.
-
Comparative Data Presentation
To validate CRT0066101 activity, different studies have focused on various phosphorylation sites and downstream effectors. The tables below compare these targets and other experimental parameters.
Table 1: Comparison of Primary Antibody Targets for PKD Inhibition
This table compares the primary antibodies used to detect the direct inhibition of PKD phosphorylation versus downstream pathway effects.
| Target Type | Protein Target | Phosphorylation Site(s) | Expected Result with CRT0066101 | Common Cell Lines Used | Reference |
| Direct PKD Target | PKD1 / PKD2 | p-Ser916 (autophosphorylation) | Decrease | Panc-1, Panc-28 | [1][2][4] |
| Direct PKD Target | PKD2 | p-Ser706/710 (activation loop) | Decrease | UMUC1 | [3] |
| Direct PKD Target | PKD2 | p-Ser876 | Decrease | UMUC1, Bladder Cancer Lines | [3][10] |
| Downstream Substrate | Hsp27 | p-Ser82 | Decrease | Panc-1 | [1] |
| Downstream Substrate | c-Jun | p-Ser63 | Decrease | UMUC1 | [3] |
| Downstream Pathway | AKT | p-Ser473 | Decrease | MDA-MB-231 (TNBC) | [11][12] |
| Downstream Pathway | MAPK (ERK1/2) | p-Thr202/Tyr204 | Decrease | MDA-MB-231 (TNBC) | [11][12] |
| Downstream Pathway | NF-κB Products | Cyclin D1, Survivin (Total) | Decrease | Panc-1 | [2] |
Table 2: Comparison of Western Blot Reagents and Conditions
This table provides a comparative overview of common reagents and conditions used in the Western blot protocol for CRT0066101 validation.
| Parameter | Alternative 1 | Alternative 2 | Alternative 3 | General Recommendation |
| Lysis Buffer | RIPA Buffer | NP-40 Based Buffer | High-Salt Buffer | RIPA buffer is most common as it effectively solubilizes most cellular proteins.[5] |
| Blocking Agent | 5% Non-fat Dry Milk | 5% Bovine Serum Albumin (BSA) | Commercial Blocking Buffer | Use 5% BSA for phospho-specific antibodies to reduce background; 5% milk is suitable for most other antibodies.[8] |
| Membrane Type | Nitrocellulose | Polyvinylidene Fluoride (PVDF) | - | PVDF is generally preferred for its higher binding capacity and mechanical strength. |
| Primary Ab Incubation | 1-2 hours at Room Temp. | Overnight at 4°C | - | Overnight at 4°C is recommended for higher specificity and signal, especially for low-abundance proteins.[6] |
| Detection Method | Chemiluminescence (ECL) | Fluorescence | - | ECL is widely used and cost-effective. Fluorescence offers a wider linear dynamic range for quantification.[9] |
| Loading Control | β-Actin | GAPDH | Total Protein (e.g., Total PKD) | Total protein corresponding to the phospho-target is the best control. β-Actin or GAPDH are used to ensure equal loading. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase D: A Selective Target for Antigen Receptors and a Downstream Target for Protein Kinase C in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. ptglab.com [ptglab.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 12. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
CRT0066101: A More Potent Alternative to CID755673 for Protein Kinase D Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for advancing investigations into the physiological and pathological roles of target enzymes. In the landscape of Protein Kinase D (PKD) inhibitors, CRT0066101 has emerged as a significantly more potent alternative to the well-established compound, CID755673. This guide provides a comprehensive comparison of the two inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform your research decisions.
Potency and Efficacy: A Quantitative Comparison
CRT0066101 demonstrates markedly superior potency against all three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3) in biochemical assays when compared to CID755673. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, reveal a difference of two to three orders of magnitude between the two compounds.
As detailed in the table below, CRT0066101 inhibits PKD isoforms at low nanomolar concentrations, whereas CID755673 requires mid-to-high nanomolar concentrations to achieve the same level of inhibition.[1][2][3][4][5] This substantial difference in potency suggests that CRT0066101 can be used at much lower concentrations in in vitro and in vivo experiments, potentially reducing off-target effects and providing a clearer understanding of PKD-specific functions.
| Compound | Target | IC50 (nM) |
| CRT0066101 | PKD1 | 1 |
| PKD2 | 2.5 | |
| PKD3 | 2 | |
| CID755673 | PKD1 | 182 |
| PKD2 | 280 | |
| PKD3 | 227 |
Mechanism of Action and Cellular Effects
Both CRT0066101 and CID755673 are potent and selective inhibitors of the PKD family of serine/threonine kinases.[4][6][7] They exert their effects by blocking the catalytic activity of PKD, thereby preventing the phosphorylation of downstream substrates involved in a multitude of cellular processes, including cell proliferation, survival, migration, and inflammation.
CRT0066101 has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis.[6][8] For instance, in pancreatic cancer cells, CRT0066101 treatment leads to a significant reduction in cell viability and the abrogation of NF-κB-dependent pro-survival proteins.[6] In contrast, while CID755673 also inhibits cancer cell proliferation and migration, it has been noted to have weaker cellular activity compared to its biochemical potency.[9]
The following diagram illustrates the canonical PKD signaling pathway and the points of inhibition by both CRT0066101 and CID755673.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key assays used to characterize CRT0066101 and CID755673 are provided below.
Radiometric Protein Kinase D (PKD) Assay
This assay directly measures the enzymatic activity of PKD by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.
Materials:
-
Purified recombinant human PKD1, PKD2, or PKD3
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
[γ-³²P]ATP
-
PKD substrate peptide (e.g., Syntide-2)
-
Inhibitor (CRT0066101 or CID755673) dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the PKD enzyme, and the substrate peptide.
-
Add the inhibitor at various concentrations (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper.
-
Wash the paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
The following diagram outlines the workflow for a typical radiometric kinase assay.
BrdU Incorporation Assay for Cell Proliferation
This assay measures cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of actively dividing cells.
Materials:
-
Cells of interest cultured in a 96-well plate
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of CRT0066101, CID755673, or vehicle control for the desired duration.
-
Add BrdU labeling solution to each well and incubate for a period that allows for BrdU incorporation (e.g., 2-24 hours).
-
Remove the labeling solution and fix the cells with the Fixing/Denaturing solution.
-
Wash the cells and add the anti-BrdU primary antibody.
-
Incubate to allow for antibody binding, then wash to remove unbound primary antibody.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the cells and add the TMB substrate. A color change will indicate the presence of HRP.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.[10]
TUNEL Assay for Apoptosis
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or tissue sections
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Treat cells with CRT0066101, CID755673, or a vehicle control.
-
Fix the cells with a fixation solution and then permeabilize them to allow entry of the TUNEL reagents.
-
Incubate the cells with the TUNEL reaction mixture. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[11]
-
Wash the cells to remove unincorporated labeled dUTPs.
-
If desired, counterstain the nuclei with a DNA stain such as DAPI.
-
Mount the coverslips or tissue sections and visualize the fluorescent signal using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Conclusion
The available experimental data unequivocally demonstrates that CRT0066101 is a substantially more potent inhibitor of the PKD enzyme family than CID755673. Its low nanomolar IC50 values translate to greater efficacy at lower concentrations, which is a critical advantage for in vitro and in vivo studies aiming for high specificity and minimal off-target effects. For researchers investigating the intricate roles of PKD in health and disease, CRT0066101 represents a superior tool for achieving precise and robust experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 5. PKD compound (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. cohesionbio.com [cohesionbio.com]
- 11. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of CRT0066101's Antitumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo antitumor effects of CRT0066101, a potent and orally bioavailable pan-Protein Kinase D (PKD) inhibitor. We present a comparative analysis of its performance against other known PKD inhibitors, supported by experimental data from preclinical studies. This document is intended to serve as a valuable resource for researchers in oncology and drug development, offering insights into the therapeutic potential of targeting the PKD signaling pathway.
Comparative Analysis of PKD Inhibitors
CRT0066101 has demonstrated significant and consistent antitumor activity across a range of in vivo cancer models.[1][2][3] In contrast, publicly available in vivo efficacy data for other specific PKD inhibitors in cancer models is limited, hindering direct head-to-head comparisons. The following tables summarize the available quantitative data for CRT0066101 and other notable PKD inhibitors.
In Vivo Antitumor Efficacy of CRT0066101
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer | Panc-1 (orthotopic) | Nude mice | 80 mg/kg/day, oral | Significant inhibition of tumor growth and metastasis | [2] |
| Bladder Cancer | T24 (xenograft) | Nude mice | 80 mg/kg/day, oral | Significant tumor growth inhibition | [1] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 (xenograft) | Nude mice | Not specified | Significant reduction in tumor volume | [3][4] |
Biochemical and In Vitro Potency of PKD Inhibitors
| Inhibitor | Target | IC₅₀ (PKD1) | IC₅₀ (PKD2) | IC₅₀ (PKD3) | In Vivo Cancer Efficacy | Reference |
| CRT0066101 | Pan-PKD | 1 nM | 2.5 nM | 2 nM | Yes | [5] |
| CID755673 | Pan-PKD | 182 nM | 280 nM | 227 nM | Limited data (pancreatitis model, not cancer) | [6] |
| kb-NB-142-70 | Pan-PKD | 28.3 nM | 58.7 nM | 53.2 nM | Inactive in vivo (rapid metabolism) | [7][8] |
Experimental Protocols: In Vivo Xenograft Studies with CRT0066101
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key in vivo studies that have validated the antitumor effects of CRT0066101.
Pancreatic Cancer Orthotopic Model
-
Cell Line: Panc-1 human pancreatic cancer cells.
-
Animal Model: Athymic nude mice.
-
Procedure:
-
Panc-1 cells are surgically implanted into the pancreas of the mice.
-
Tumor growth is monitored via bioluminescence imaging.
-
Treatment commences once tumors are established.
-
-
Drug Administration: CRT0066101 is administered orally via gavage at a dose of 80 mg/kg/day. The control group receives a vehicle control.[2]
-
Endpoint Analysis: Tumor volume and metastatic spread are assessed at the end of the study. Tissues are collected for immunohistochemical analysis of proliferation and apoptosis markers.[2]
Bladder Cancer Xenograft Model
-
Cell Line: T24 human bladder cancer cells.
-
Animal Model: Athymic nude mice.
-
Procedure:
-
T24 cells are injected subcutaneously into the flank of the mice.
-
Tumor volumes are measured regularly with calipers.
-
Treatment begins when tumors reach a specified size.
-
-
Drug Administration: CRT0066101 is administered orally at a dose of 80 mg/kg/day.[1]
Triple-Negative Breast Cancer Xenograft Model
-
Cell Line: MDA-MB-231 human triple-negative breast cancer cells.
-
Animal Model: Nude mice.
-
Procedure:
-
MDA-MB-231 cells are injected into the mammary fat pad of the mice.
-
Tumor development is monitored.
-
-
Drug Administration: Details on the specific dosing regimen of CRT0066101 were not specified in the available abstracts.[3][4]
-
Endpoint Analysis: The primary outcome is the measurement of tumor volume over time.[3][4]
Signaling Pathways and Mechanisms of Action
CRT0066101 exerts its antitumor effects by modulating key signaling pathways involved in cell proliferation, survival, and cell cycle control.
Inhibition of NF-κB Signaling Pathway
CRT0066101 has been shown to inhibit the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[2] By inhibiting PKD, CRT0066101 prevents the phosphorylation and activation of downstream targets that lead to the activation of NF-κB.[2]
Caption: CRT0066101 inhibits the NF-κB signaling pathway.
Induction of G2/M Cell Cycle Arrest
In bladder cancer models, CRT0066101 has been observed to induce cell cycle arrest at the G2/M phase.[1][9] This is achieved by modulating the activity of key cell cycle regulators, preventing cancer cells from proceeding into mitosis.[1][9]
Caption: CRT0066101 induces G2/M cell cycle arrest.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram illustrates the general workflow for assessing the antitumor efficacy of a compound using a xenograft mouse model.
Caption: General workflow for in vivo xenograft studies.
References
- 1. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 5. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. In vitro Cytotoxicity, Pharmacokinetics, Tissue Distribution, and Metabolism of Small-Molecule Protein Kinase D Inhibitors, kb-NB142-70 and kb-NB165-09, in Mice bearing Human Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of CRT0066101
An Objective Guide for Researchers in Inflammation and Drug Development
In the landscape of anti-inflammatory therapeutics, the exploration of novel molecular targets is paramount. This guide provides a comparative analysis of CRT0066101, a potent and selective inhibitor of the Protein Kinase D (PKD) family, against an alternative class of emerging anti-inflammatory agents: Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, supported by experimental data and detailed protocols.
Introduction to CRT0066101 and PRMT5 Inhibitors
CRT0066101 is a small-molecule, orally bioavailable pan-PKD inhibitor that targets all three isoforms of the enzyme (PKD1, PKD2, and PKD3).[1][2] Initially investigated for its anti-cancer properties, CRT0066101 has demonstrated significant anti-inflammatory effects in various preclinical models, including acute lung injury and pancreatitis.[1][3][4] It exerts its effects by modulating key inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) and NF-κB pathways, and by inhibiting the formation of the NLRP3 inflammasome.[3][4]
As a comparator, PRMT5 inhibitors represent a distinct and novel therapeutic strategy. PRMT5 is an enzyme that plays a crucial role in T-cell homeostasis and the activation of inflammatory genes.[5][6] By inhibiting PRMT5, these compounds can suppress pathogenic T-helper (Th1 and Th17) cell responses, which are central to many autoimmune and inflammatory diseases.[5][7] This comparison, therefore, pits a PKD-centric inhibition strategy against a PRMT5-targeted approach to inflammation control.
Comparative Mechanism of Action
The anti-inflammatory effects of CRT0066101 and PRMT5 inhibitors stem from their intervention at different nodes of the inflammatory signaling cascade.
CRT0066101: Targeting the PKD-Mediated Inflammatory Response
CRT0066101 functions downstream of initial inflammatory triggers like lipopolysaccharide (LPS). It has been shown to inhibit the TLR4/MyD88 signaling pathway, which is a critical initiator of the innate immune response.[3] This inhibition leads to a reduction in the phosphorylation and subsequent activation of key downstream effectors, including NF-κB, ERK, and JNK.[3] Furthermore, CRT0066101 directly impacts the assembly and activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation of potent pro-inflammatory cytokines like IL-1β.[3]
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitor CRT0066101 inhibits cytokine storm syndrome in a mouse model of lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Inhibition of PRMT5 Demonstrates Broad Efficacy in Multiple Preclinical Models of Autoimmunity and Inflammation by Suppressing Th1, Th17 and TNF-Mediated Inflammatory Responses - ACR Meeting Abstracts [acrabstracts.org]
- 6. researchgate.net [researchgate.net]
- 7. PRMT5-Selective Inhibitors Suppress Inflammatory T Cell Responses and Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of CRT0066101 Dihydrochloride: A Guide for Laboratory Professionals
Researchers and drug development professionals handling CRT0066101 dihydrochloride must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential information on the proper disposal of this compound, emphasizing procedural steps and safety measures.
This compound is a research chemical and should be handled with care.[1] The primary directive for disposal is to act in accordance with local, regional, national, and international regulations.[1] Improper disposal can pose a risk to the environment as the substance is classified as slightly hazardous for water.[1]
Key Safety and Handling Information
Before disposal, it is crucial to be aware of the hazards associated with this compound. The compound is harmful if swallowed.[1] Standard laboratory personal protective equipment, including gloves and eye protection, should be utilized during handling and disposal.
| Property | Data | Reference |
| GHS Hazard Statement | H302: Harmful if swallowed | [1] |
| Signal Word | Warning | [1] |
| Form | Solid | [1] |
| Water Hazard Class | 1 (Self-assessment): Slightly hazardous for water | [1] |
Step-by-Step Disposal Procedure
The disposal of this compound, whether in its pure solid form or in solution, must be managed through an approved chemical waste management program.
-
Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines. It should be collected in a designated, properly labeled, and sealed waste container.
-
Labeling: The waste container must be clearly labeled with the full chemical name "this compound" and any associated hazard symbols as required by your institution and local regulations.
-
Waste Collection: Arrange for the collection of the chemical waste by your institution's EHS or a licensed chemical waste disposal contractor.
-
Avoid Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[1] The compound is slightly hazardous to aquatic life, and this practice can lead to environmental contamination.[1]
Disposal Workflow
The following diagram outlines the logical flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling CRT0066101 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of CRT0066101 dihydrochloride, a potent, orally active inhibitor of the protein kinase D (PKD) family.[1] Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment. This material should be treated as hazardous until more comprehensive toxicological data is available.[2]
Hazard Identification and Immediate Precautions
Personal Protective Equipment (PPE) Protocol
A thorough hazard assessment for each specific experimental procedure is mandatory to determine the appropriate level of personal protective equipment.[4][5] The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Required PPE | Rationale |
| Handling Solid Compound (Weighing, Aliquoting) | - Disposable Nitrile Gloves (double-gloving recommended)- Safety Glasses with Side Shields or Safety Goggles- Lab Coat- Long Pants- Closed-toe Shoes | To prevent skin contact with the solid compound and protect eyes from airborne particles. |
| Preparing Stock Solutions (e.g., in DMSO) | - Disposable Nitrile Gloves (double-gloving recommended)- Chemical Splash Goggles- Lab Coat- Face Shield (if splash potential exists)- Long Pants- Closed-toe Shoes | To protect against splashes of the chemical dissolved in organic solvents.[5][6] Safety glasses alone do not offer adequate protection from chemical splashes.[5] |
| Cell Culture and In Vitro Assays | - Disposable Nitrile Gloves- Safety Glasses with Side Shields- Lab Coat- Long Pants- Closed-toe Shoes | Standard PPE for cell culture work to prevent contamination and incidental exposure. |
| In Vivo Administration (e.g., Oral Gavage) | - Disposable Nitrile Gloves- Safety Glasses with Side Shields or Goggles- Lab Coat- Long Pants- Closed-toe Shoes | To protect against accidental exposure during animal handling and substance administration. |
| Waste Disposal | - Disposable Nitrile Gloves- Safety Glasses with Side Shields or Goggles- Lab Coat- Long Pants- Closed-toe Shoes | To safely handle contaminated materials and chemical waste. |
Experimental Protocols
Preparation of Stock Solutions
This compound is a crystalline solid.[2] Stock solutions can be prepared as follows:
-
Using Organic Solvents: The compound is soluble in DMSO (approximately 3 mg/mL) and dimethylformamide (DMF) (approximately 0.1 mg/mL).[2] To prepare a stock solution, dissolve the solid in the chosen solvent, purging with an inert gas.[2]
-
Using Aqueous Buffers: this compound has limited solubility in aqueous buffers.[2] For enhanced solubility in aqueous solutions, first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[2] A 1:3 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/mL.[2] It is not recommended to store aqueous solutions for more than one day.[2]
Safe Handling and Disposal Workflow
The following diagram outlines the procedural workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
